Product packaging for 12S-HHT(Cat. No.:CAS No. 54397-84-1)

12S-HHT

Numéro de catalogue: B052956
Numéro CAS: 54397-84-1
Poids moléculaire: 280.4 g/mol
Clé InChI: KUKJHGXXZWHSBG-WBGSEQOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Hydroxyheptadecatrienoic acid (12-HHT) is a 17-carbon oxylipin derived from arachidonic acid via the cyclooxygenase (COX) pathway. Long considered an inactive byproduct of thromboxane A2 synthesis, it is now recognized as a potent endogenous ligand for the Leukotriene B4 receptor 2 (BLT2), for which it exhibits higher affinity than its former partner, Leukotriene B4 (LTB4) itself . Key Research Applications & Value: Wound Healing Research: 12-HHT is a critical mediator of epidermal wound repair. It accelerates wound closure by promoting keratinocyte migration through activation of the BLT2 receptor, leading to the production of tumor necrosis factor-α (TNFα) and matrix metalloproteinases (MMPs) . Studies show that BLT2-deficient or aspirin-treated mice exhibit significantly delayed wound healing, and a synthetic BLT2 agonist can accelerate closure even in diabetic models . Epithelial Barrier Function: The 12-HHT/BLT2 axis is essential for maintaining integrity in various epithelial tissues. Research demonstrates its protective role in models of inflammatory colitis and acute lung injury, where it helps fortify the epithelial barrier . NSAID Side-Effect Investigation: This compound is vital for studying the off-target effects of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Evidence suggests that the delayed wound healing associated with NSAID use may be due to the inhibition of 12-HHT production, rather than, or in addition to, the suppression of prostaglandins . Platelet Biology & Thromboxane Synthase Activity: As a major and abundant metabolite of arachidonic acid in activated platelets, 12-HHT serves as a classic spectrophotometric marker for assessing cyclooxygenase pathway activity in cellular assays . Mechanism of Action: 12-HHT exerts its primary biological effects as a G protein-coupled receptor (GPCR) agonist for BLT2. Receptor activation triggers intracellular signaling cascades, including the Gαi protein and p38 MAPK pathway, to regulate processes like cell migration and barrier function . Note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O3 B052956 12S-HHT CAS No. 54397-84-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54397-84-1
Record name 12S-Hydroxy-5Z,8E,10E-heptadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54397-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12S-HHT
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of 12(S)-Hydroxyheptadecatrienoic Acid (12S-HHT) from Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a C17 fatty acid metabolite of arachidonic acid. Initially considered an inactive byproduct of thromboxane (B8750289) A2 (TXA2) synthesis, recent research has unveiled its role as a significant signaling molecule, primarily through its interaction with the high-affinity leukotriene B4 receptor 2 (BLT2)[1][2][3]. This discovery has repositioned this compound as a molecule of interest in various physiological and pathological processes, including inflammation, wound healing, and cancer biology[3][4]. This technical guide provides an in-depth overview of the biosynthesis of this compound from arachidonic acid, detailing the enzymatic pathways, experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Core Biosynthetic Pathway

The primary route for this compound biosynthesis begins with the liberation of arachidonic acid from the cell membrane. This is followed by a two-step enzymatic conversion.

  • Cyclooxygenase (COX) Activity: Arachidonic acid is first converted to the unstable intermediate Prostaglandin G2 (PGG2) by the cyclooxygenase activity of either COX-1 or COX-2.

  • Peroxidase Activity: PGG2 is then rapidly reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzyme.

  • Thromboxane A Synthase (TXAS) Action: The key enzyme in this compound formation is Thromboxane A Synthase (TXAS). TXAS catalyzes the conversion of PGH2 into two primary products in roughly equimolar amounts: Thromboxane A2 (TXA2) and a fragmentation reaction that yields this compound and malondialdehyde (MDA).

While TXAS is the major enzymatic source, this compound can also be formed through a TXAS-independent pathway, likely via the non-enzymatic breakdown of PGH2.

This compound Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid Arachidonic Acid Arachidonic Acid (in membrane)->Arachidonic Acid cPLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) This compound This compound PGH2->this compound Thromboxane A Synthase Malondialdehyde Malondialdehyde PGH2->Malondialdehyde Thromboxane A Synthase Thromboxane A2 Thromboxane A2 PGH2->Thromboxane A2 Thromboxane A Synthase LC-MS/MS Workflow cluster_lcms LC-MS/MS System Biological Sample Biological Sample Homogenization & Lipid Extraction Homogenization & Lipid Extraction Biological Sample->Homogenization & Lipid Extraction Add Internal Standard Solvent Evaporation Solvent Evaporation Homogenization & Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification This compound Signaling Pathway This compound This compound BLT2 Receptor BLT2 Receptor This compound->BLT2 Receptor Binds to Gαi Gαi BLT2 Receptor->Gαi Activates Gβγ Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits p38 MAPK p38 MAPK Gαi->p38 MAPK Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Gene Expression Gene Expression p38 MAPK->Gene Expression Regulates Cellular Responses Cellular Responses Gene Expression->Cellular Responses Leads to

References

Whitepaper: The Identification and Characterization of 12(S)-HHT as a High-Affinity Endogenous Ligand for the BLT2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For decades, 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid (12-HHT) was considered an inactive byproduct of the cyclooxygenase (COX) pathway, generated in equimolar amounts with thromboxane (B8750289) A2 (TXA2)[1][2]. However, seminal research has unveiled its role as a potent and high-affinity endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR) previously known as a low-affinity receptor for LTB4[1][2][3]. This discovery has redefined the biological significance of 12-HHT, implicating the 12-HHT/BLT2 signaling axis in a myriad of physiological and pathophysiological processes, including epithelial barrier function, wound healing, and inflammation. This technical guide provides an in-depth overview of the core findings, presents quantitative data in a structured format, details the key experimental protocols used for this discovery, and visualizes the critical signaling and experimental pathways.

The Discovery of 12-HHT as a BLT2 Ligand

The journey to identify 12-HHT as the bona fide ligand for BLT2 began with the hypothesis that a high-affinity endogenous ligand other than LTB4 must exist for this receptor. Researchers utilized an unbiased screening approach, starting with lipid extracts from various rat organs. Agonistic activity was monitored using Chinese hamster ovary (CHO) cells engineered to express human BLT2 (CHO-BLT2). Strong agonistic activity was detected in fractions from the rat small intestine. These active lipid fractions were then subjected to high-performance liquid chromatography (HPLC) for purification, followed by mass spectrometry, which conclusively identified the active compound as 12-HHT. The identity was confirmed by demonstrating that synthetic 12-HHT activated BLT2 in a manner identical to the extracted compound.

G cluster_extraction Tissue Processing & Extraction cluster_screening Screening & Identification cluster_validation Validation Rat_Small_Intestine Rat Small Intestine Lipid_Extraction Lipid Extraction (Acetone-soluble fraction) Rat_Small_Intestine->Lipid_Extraction HPLC HPLC Fractionation Lipid_Extraction->HPLC Screening Activity Screening (CHO-BLT2 Cells) HPLC->Screening Active_Fractions Identify Active Fractions Screening->Active_Fractions Mass_Spec Mass Spectrometry Active_Fractions->Mass_Spec Identification Identification of 12-HHT Mass_Spec->Identification Synthetic_12HHT Synthetic 12-HHT Identification->Synthetic_12HHT Confirmation Functional Assays (Binding, Signaling, Chemotaxis) Synthetic_12HHT->Confirmation G AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase HHT 12-HHT PGH2->HHT Thromboxane Synthase G cluster_membrane Plasma Membrane BLT2 BLT2 Receptor Gi Gi BLT2->Gi Gq Gq BLT2->Gq AC Adenylyl Cyclase Gi->AC Inhibition Chemotaxis Chemotaxis Gi->Chemotaxis p38 p38 MAPK Gi->p38 PLC Phospholipase C Gq->PLC Activation Gq->p38 HHT 12-HHT HHT->BLT2 ATP ATP cAMP cAMP ATP->cAMP AC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC Ca2 [Ca2+]i ↑ IP3->Ca2 p38->Chemotaxis

References

The Endogenous Function of 12(S)-HHT In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a 17-carbon lipid mediator derived from the enzymatic metabolism of arachidonic acid. Initially considered an inert byproduct of thromboxane (B8750289) A2 (TxA2) synthesis, this compound is now recognized as a potent endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[1][2] This interaction initiates a cascade of intracellular signaling events that play crucial roles in a variety of physiological and pathophysiological processes, including wound healing, inflammation, and the maintenance of epithelial barrier integrity. This technical guide provides an in-depth overview of the endogenous functions of this compound in vivo, with a focus on its signaling pathways, experimental validation, and quantitative data.

Biosynthesis and Metabolism of this compound

This compound is primarily synthesized from prostaglandin (B15479496) H2 (PGH2), an intermediate in the cyclooxygenase (COX) pathway. The enzyme thromboxane A synthase (TXAS) catalyzes the conversion of PGH2 into equimolar amounts of TxA2 and a composite of this compound and malondialdehyde (MDA).[1][2] This enzymatic reaction is the major source of this compound, particularly in activated platelets and macrophages.[2] Additionally, this compound can be produced through a TXAS-independent pathway, directly from PGH2, although this is a minor contributor to its overall biosynthesis. The metabolism of this compound involves its conversion to 12-keto-heptadecatrienoic acid (12-KHT) and subsequently to 10,11-dihydro-12-KHT (10,11dh-12-KHT) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1), respectively. Notably, these metabolites retain significant agonistic activity at the BLT2 receptor.

Quantitative Data: In Vivo Concentrations and Receptor Affinity

The following tables summarize key quantitative data related to this compound function.

Table 1: Receptor Binding and Activation

LigandReceptorAssay TypeValueReference
This compoundHuman BLT2Inhibition of [3H]LTB4 binding (IC50)2.8 nM
LTB4Human BLT2Inhibition of [3H]LTB4 binding (IC50)25 nM
This compoundCHO-BLT2 cellsAdenylyl cyclase inhibition (IC50)1 nM
LTB4CHO-BLT2 cellsAdenylyl cyclase inhibition (IC50)14 nM
This compoundCHO-BLT2 cellsChemotaxis (Maximal response)30 nM
LTB4CHO-BLT2 cellsChemotaxis (Maximal response)>1000 nM

Table 2: In Vivo and In Vitro Experimental Concentrations

Model SystemTreatmentConcentrationObserved EffectReference
HaCaT keratinocytesThis compound0-150 nMSuppression of UVB-induced IL-6 synthesis
Mouse skin woundAspirin in drinking water0.18 mg/mlDelayed wound healing, reduced 12-HHT levels

Signaling Pathways of this compound via the BLT2 Receptor

Activation of the BLT2 receptor by this compound triggers downstream signaling through G proteins, primarily Gi and Gq. This leads to the activation of multiple intracellular pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.

A key consequence of this compound/BLT2 signaling, particularly in epithelial cells and keratinocytes, is the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as matrix metalloproteinases (MMPs). These molecules play a critical role in cell migration and tissue remodeling, processes essential for wound healing.

This compound Signaling Pathway This compound This compound BLT2 BLT2 Receptor This compound->BLT2 G_protein Gi / Gq BLT2->G_protein PLC Phospholipase C G_protein->PLC MAPK_pathway MAPK Pathway (p38, JNK) G_protein->MAPK_pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Gene_expression ↑ Gene Expression (TNF-α, IL-1β, MMPs) MAPK_pathway->Gene_expression NFkB_pathway->Gene_expression Cellular_response Cellular Response (Migration, Proliferation) Gene_expression->Cellular_response

This compound Signaling Cascade via BLT2 Receptor.

Key In Vivo Functions and Experimental Models

Wound Healing

The this compound/BLT2 axis is a critical promoter of wound healing, particularly in the skin and cornea. In vivo studies using BLT2-deficient mice have demonstrated delayed wound closure compared to wild-type counterparts. This is attributed to impaired keratinocyte migration. The application of a synthetic BLT2 agonist has been shown to accelerate wound healing in both normal and diabetic mouse models. Furthermore, the use of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which inhibit COX enzymes and thus reduce this compound production, has been shown to delay wound healing.

Experimental Protocol: Murine Skin Wound Healing Model

A widely used model to study the in vivo effects of this compound on wound healing involves creating full-thickness excisional wounds on the dorsal skin of mice.

  • Animal Model: C57BL/6J mice are commonly used. BLT2-deficient mice on the same background are used for comparative studies.

  • Procedure:

    • Anesthetize the mice.

    • Shave the dorsal skin and disinfect the area.

    • Create one or two full-thickness wounds using a 4-mm or 6-mm biopsy punch.

    • Wounds are left uncovered and monitored daily.

    • The wound area is measured at regular intervals using a digital caliper, and the percentage of wound closure is calculated.

  • Analysis:

    • Histology: Wounded tissue is harvested at different time points, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

    • Immunohistochemistry: Staining for markers of proliferation (e.g., Ki67) and different cell types can be performed.

    • Lipidomics: Mass spectrometry can be used to quantify the levels of this compound and other lipid mediators in the wound tissue.

Murine Skin Wound Healing Workflow cluster_pre Pre-operative cluster_op Operative cluster_post Post-operative Monitoring & Analysis Anesthesia Anesthetize Mouse Shave_Disinfect Shave & Disinfect Dorsal Skin Anesthesia->Shave_Disinfect Create_Wound Create Full-Thickness Wound (Biopsy Punch) Shave_Disinfect->Create_Wound Monitor_Wound Daily Monitoring & Measurement Create_Wound->Monitor_Wound Harvest_Tissue Tissue Harvest (Specified Time Points) Monitor_Wound->Harvest_Tissue Analysis Histology, IHC, Lipidomics Harvest_Tissue->Analysis

Workflow for Murine Skin Wound Healing Model.
Intestinal Inflammation and Barrier Function

The this compound/BLT2 axis plays a protective role in the intestinal epithelium. BLT2 is expressed in intestinal epithelial cells, and its activation helps maintain the integrity of the epithelial barrier. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, BLT2-deficient mice exhibit more severe intestinal inflammation, which is likely due to impaired barrier function.

Experimental Protocol: DSS-Induced Colitis Mouse Model

This model is used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease.

  • Animal Model: C57BL/6 mice are susceptible to DSS-induced colitis.

  • Procedure:

    • Administer DSS (typically 2-5% w/v) in the drinking water for a defined period (e.g., 5-7 days for acute colitis).

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • A disease activity index (DAI) can be calculated based on these parameters.

  • Analysis:

    • Macroscopic Assessment: At the end of the experiment, the colon is excised, and its length is measured (colitis leads to colon shortening).

    • Histology: Colon sections are stained to evaluate the extent of inflammation, ulceration, and loss of crypt architecture.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines in the colon tissue can be measured by ELISA or qPCR.

Cell Migration and Chemotaxis

This compound is a potent chemoattractant for various cell types, including mast cells and keratinocytes, acting through the BLT2 receptor. This function is central to its role in both wound healing and inflammatory responses.

Experimental Protocol: In Vitro Keratinocyte Migration (Scratch) Assay

This assay is used to assess the effect of this compound on the migratory capacity of keratinocytes.

  • Cell Culture: Primary human or mouse keratinocytes or a keratinocyte cell line (e.g., HaCaT) are grown to confluence in a multi-well plate.

  • Procedure:

    • A "scratch" or cell-free area is created in the confluent monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and then incubated with media containing different concentrations of this compound or a vehicle control.

    • The closure of the scratch is monitored and imaged at regular time intervals (e.g., every 2-4 hours) using a microscope.

  • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ), and the rate of wound closure is calculated.

Keratinocyte Scratch Assay Workflow Culture Culture Keratinocytes to Confluence Scratch Create Scratch in Monolayer Culture->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Incubate with this compound or Vehicle Wash->Treat Image Image Scratch at Regular Intervals Treat->Image Analyze Measure Scratch Area & Calculate Closure Rate Image->Analyze

Workflow for In Vitro Keratinocyte Scratch Assay.

Experimental Protocol: Chemotaxis (Boyden Chamber) Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

  • Apparatus: A Boyden chamber consists of two compartments separated by a microporous membrane.

  • Procedure:

    • The lower chamber is filled with media containing the chemoattractant (this compound) at various concentrations.

    • A cell suspension (e.g., mast cells or keratinocytes) is placed in the upper chamber.

    • The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

  • Analysis: The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.

Conclusion

Once dismissed as a mere byproduct, this compound has emerged as a significant bioactive lipid mediator with diverse and important endogenous functions in vivo. Its role as a high-affinity ligand for the BLT2 receptor places it at the center of critical physiological processes, including the orchestration of wound repair and the maintenance of epithelial integrity. The detailed understanding of the this compound/BLT2 signaling axis, facilitated by the experimental models outlined in this guide, opens new avenues for therapeutic intervention. For drug development professionals, targeting this pathway holds promise for the development of novel treatments for chronic wounds, inflammatory bowel disease, and other conditions characterized by impaired epithelial barrier function. Further research into the nuanced roles of this compound in different tissues and disease states will undoubtedly continue to uncover its full therapeutic potential.

References

Cellular Sources and Biosynthesis of 12(S)-HHT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12S-HHT) is a C17 hydroxylated fatty acid derived from arachidonic acid through the cyclooxygenase (COX) pathway. Initially regarded as a mere byproduct of thromboxane (B8750289) A2 (TXA2) synthesis, recent research has unveiled its role as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), implicating it in various physiological and pathophysiological processes such as inflammation, wound healing, and cell migration.[1][2][3] This technical guide provides an in-depth overview of the primary cellular sources of this compound, the enzymatic pathways governing its production, and detailed methodologies for its quantification.

Primary Cellular Sources of this compound Production

The production of this compound is predominantly associated with cells expressing the necessary enzymes of the COX pathway, particularly cyclooxygenase and thromboxane synthase. The primary cellular sources identified to date include:

  • Platelets: Activated platelets are a major source of this compound.[2][3] During platelet aggregation, large quantities of this compound are produced alongside thromboxane A2. This production is initiated by the release of arachidonic acid from membrane phospholipids (B1166683), which is then metabolized by COX-1 and thromboxane A synthase (TXAS).

  • Macrophages: Macrophages, key cells of the innate immune system, are also significant producers of this compound. Macrophage-derived this compound is implicated in inflammatory responses and the development of conditions like hypertension.

  • Mast Cells: Mast cells, which are involved in allergic and inflammatory responses, have been identified as another cellular source of this compound.

  • Keratinocytes: These epithelial cells of the skin can produce this compound, where it plays a role in wound healing processes through its interaction with the BLT2 receptor.

  • Other Cellular Sources: Research has also pointed to the production of this compound in other cell types, including mammary adenocarcinoma tumor cells and in tissues such as the colon.

Biosynthesis of this compound: Signaling Pathways

The biosynthesis of this compound originates from arachidonic acid and proceeds through the cyclooxygenase (COX) pathway. Two distinct mechanisms for its production have been identified: a thromboxane A synthase (TXAS)-dependent pathway and a TXAS-independent pathway.

Thromboxane A Synthase (TXAS)-Dependent Pathway

The classical and primary pathway for this compound production is intricately linked to the synthesis of thromboxane A2 (TXA2).

  • Arachidonic Acid Release: Upon cellular stimulation, arachidonic acid is liberated from the cell membrane's phospholipids by the action of phospholipase A2.

  • Conversion to PGH2: The free arachidonic acid is then converted to the unstable intermediate prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 or COX-2).

  • TXAS-Mediated Conversion: Thromboxane A synthase (TXAS) acts on PGH2, catalyzing its conversion into two primary products in roughly equimolar amounts:

    • Thromboxane A2 (TXA2): A potent mediator of vasoconstriction and platelet aggregation.

    • This compound and Malondialdehyde (MDA): Formed from the fragmentation of PGH2.

Thromboxane A Synthase (TXAS)-Independent Pathway

Evidence from multiple studies has conclusively demonstrated that this compound can also be produced in the absence of functional TXAS.

  • Direct Conversion from PGH2: In this pathway, PGH2 can be non-enzymatically or through other enzymatic means be converted directly to this compound.

  • Significance: This TXAS-independent production is significant, as studies in TXAS-deficient mice and with TXAS inhibitors have shown a substantial, though reduced, level of this compound production. For instance, in TXAS-deficient mice, while TXA2 production was completely abolished, this compound production was reduced by approximately 80-85%, indicating a 15-20% contribution from the TXAS-independent pathway.

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from arachidonic acid.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound and Thromboxane B2 (TXB2) Production During Human Blood Coagulation

Time (minutes)This compound (ng/mL)TXB2 (ng/mL)
0< 0.1< 0.1
1525.3 ± 3.515.2 ± 2.1
3048.7 ± 5.128.9 ± 3.8
6062.4 ± 6.935.6 ± 4.5

Data adapted from a study on eicosanoid quantification during blood coagulation.

Table 2: Effect of TXAS Inhibition on this compound and TXB2 Production in Human Blood

TreatmentThis compound (% of control)TXB2 (% of control)
Control100100
Ozagrel (TXAS inhibitor)10 - 20< 1

Data reflects the significant reduction in this compound and near-complete inhibition of TXB2 with a TXAS inhibitor.

Table 3: this compound and TXB2 Production in HEK293 Cells Expressing COX and TXAS Enzymes

Expressed EnzymesThis compound (pmol/10^6 cells)TXB2 (pmol/10^6 cells)
Mock< 0.1< 0.1
COX-12.8 ± 0.4< 0.1
COX-23.5 ± 0.5< 0.1
COX-1 + TXAS15.6 ± 2.212.8 ± 1.9
COX-2 + TXAS21.3 ± 3.118.5 ± 2.7

HEK293 cells were incubated with arachidonic acid. Data shows that cells expressing only COX enzymes produce this compound, confirming a TXAS-independent pathway. Co-expression with TXAS significantly increases the production of both this compound and TXB2.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for studying its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.

General Experimental Workflow for LC-MS/MS Quantification

LC_MS_Workflow Sample_Collection 1. Sample Collection (e.g., plasma, cell culture supernatant) Internal_Standard 2. Addition of Deuterated Internal Standard (e.g., this compound-d8) Sample_Collection->Internal_Standard Lipid_Extraction 3. Solid Phase Extraction (SPE) (e.g., Oasis HLB cartridges) Internal_Standard->Lipid_Extraction Elution 4. Elution with Organic Solvent (e.g., methanol) Lipid_Extraction->Elution LC_Separation 5. Liquid Chromatography (LC) (e.g., Reverse-phase C18 column) Elution->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound quantification by LC-MS/MS.

Detailed Methodology for this compound Quantification in Biological Samples

The following protocol is a representative example for the quantification of this compound and other eicosanoids.

1. Sample Preparation and Lipid Extraction:

  • Collect biological samples (e.g., serum, cell culture media).

  • To terminate enzymatic activity and precipitate proteins, add a mixture of organic solvents (e.g., methanol (B129727) containing 0.1% formic acid) and a cocktail of deuterated internal standards, including a known amount of this compound-d8.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Dilute the supernatant with water to reduce the organic solvent concentration (e.g., to 20% methanol).

  • Load the diluted sample onto a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Wash the cartridge sequentially with solutions of increasing organic solvent concentration to remove interfering substances. A typical wash sequence might be:

    • Water with 0.1% formic acid

    • 15% methanol with 0.1% formic acid

    • Petroleum ether with 0.1% formic acid

  • Elute the lipids of interest with a high concentration of organic solvent (e.g., methanol with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

  • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Use a reverse-phase column (e.g., C18) to separate this compound from other eicosanoids and matrix components.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of this compound and its specific product ions generated by collision-induced dissociation. The same is done for the deuterated internal standard.

    • The ratio of the peak area of the endogenous this compound to the peak area of the known amount of internal standard is used to calculate the concentration of this compound in the original sample.

Conclusion

This compound is an important signaling lipid produced by a variety of cell types, most notably platelets and macrophages. Its biosynthesis via both TXAS-dependent and -independent pathways highlights the complexity of arachidonic acid metabolism. The continued investigation into the cellular sources and regulation of this compound production, facilitated by robust analytical methods like LC-MS/MS, will be critical in elucidating its full range of biological functions and its potential as a therapeutic target in various diseases.

References

An In-depth Technical Guide to 12(S)-HHT Signaling and Intracellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, commonly known as 12(S)-HHT, is a 17-carbon bioactive lipid mediator derived from the metabolism of arachidonic acid.[1] Initially considered an inactive byproduct of thromboxane (B8750289) A2 synthesis, recent research has unveiled its crucial role as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[2][3] This discovery has illuminated the physiological and pathophysiological significance of the 12(S)-HHT/BLT2 signaling axis in a variety of cellular processes, including inflammation, wound healing, and epithelial barrier function.[2][4] This technical guide provides a comprehensive overview of 12(S)-HHT signaling, including quantitative data, detailed experimental protocols, and a visual representation of its intracellular pathways.

Core Signaling Pathway: The 12(S)-HHT/BLT2 Axis

The primary mechanism of action for 12(S)-HHT is through its specific binding to and activation of the BLT2 receptor. Unlike the high-affinity leukotriene B4 receptor (BLT1), which primarily binds leukotriene B4 (LTB4), BLT2 exhibits a broader ligand specificity but shows a particularly high affinity for 12(S)-HHT.

Upon binding of 12(S)-HHT, the BLT2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, specifically those of the Gαi and Gαq subtypes. This initiates a cascade of downstream intracellular signaling events.

Data Presentation: Quantitative Analysis of 12(S)-HHT Signaling

The following tables summarize key quantitative data that characterize the interaction of 12(S)-HHT with the BLT2 receptor and its downstream functional consequences.

LigandReceptorAssay TypeCell TypeIC50 (nM)Reference
12(S)-HHTHuman BLT2Radioligand Displacement ([3H]LTB4)CHO cells2.8
LTB4Human BLT2Radioligand Displacement ([3H]LTB4)CHO cells25

Table 1: Receptor Binding Affinities.

LigandReceptorCellular ResponseCell TypeEC50 / IC50 (nM)Reference
12(S)-HHTHuman BLT2GTPγS BindingCHO cells~10
12(S)-HHTHuman BLT2Adenylyl Cyclase InhibitionCHO cells1
LTB4Human BLT2Adenylyl Cyclase InhibitionCHO cells14
12(S)-HHTHuman BLT2ChemotaxisCHO cells~30 (maximal response)
LTB4Human BLT2ChemotaxisCHO cells>1000 (maximal response)

Table 2: Functional Potency of 12(S)-HHT.

Intracellular Signaling Pathways

Activation of the BLT2 receptor by 12(S)-HHT triggers two primary signaling cascades mediated by Gαi and Gαq proteins.

  • Gαi-Mediated Pathway: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This pathway is also responsible for inducing chemotaxis, a process that is sensitive to pertussis toxin, a known inhibitor of Gαi signaling.

  • Gαq-Mediated Pathway: The Gαq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

  • p38 MAPK Activation: Downstream of these initial events, the 12(S)-HHT/BLT2 axis has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for mediating cellular responses such as inflammation and cell migration.

Below is a DOT language script that generates a diagram of the 12(S)-HHT signaling pathway.

12S-HHT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_Gai Gαi Pathway cluster_Gaq Gαq Pathway 12S_HHT 12(S)-HHT BLT2 BLT2 Receptor 12S_HHT->BLT2 Binds G_protein Gαi / Gαq BLT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) Chemotaxis Chemotaxis G_protein->Chemotaxis Induces (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) p38 p38 MAPK G_protein->p38 cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Inflammation, Migration) Chemotaxis->Response IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Ca_release->p38 p38->Response

Figure 1: 12(S)-HHT Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize 12(S)-HHT signaling are provided below.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Protocol:

    • In a 96-well plate, add membrane preparations (10-20 µg of protein) to each well.

    • Add varying concentrations of 12(S)-HHT or control compounds.

    • Add GDP to a final concentration of 10 µM to suppress basal binding.

    • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

  • Cell Preparation:

    • Seed CHO-BLT2 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Protocol:

    • Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of 12(S)-HHT or control compounds into the wells.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) to monitor the change in intracellular calcium.

    • The peak fluorescence intensity is used to determine the agonist-induced calcium response.

Chemotaxis Assay

This assay assesses the directional migration of cells in response to a chemoattractant.

  • Cell Preparation:

    • Culture mast cells (e.g., bone marrow-derived mast cells or a suitable cell line) in appropriate media.

    • Harvest and resuspend the cells in assay medium (e.g., serum-free RPMI 1640).

  • Assay Protocol (Boyden Chamber):

    • Place a porous membrane (e.g., 5-8 µm pore size) between the upper and lower chambers of a Boyden chamber apparatus.

    • Add varying concentrations of 12(S)-HHT or control chemoattractants to the lower chamber.

    • Add the cell suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified incubator for 2-4 hours.

    • After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

p38 MAPK Activation Assay (Western Blot)

This assay detects the activation of p38 MAPK by measuring its phosphorylation.

  • Cell Treatment and Lysis:

    • Culture cells (e.g., CHO-BLT2 or primary cells) to sub-confluence.

    • Starve the cells in serum-free medium for several hours.

    • Treat the cells with varying concentrations of 12(S)-HHT for different time points (e.g., 5-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blot Protocol:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

Conclusion

The identification of 12(S)-HHT as a potent and specific endogenous ligand for the BLT2 receptor has opened new avenues for understanding its role in health and disease. The 12(S)-HHT/BLT2 signaling axis, through its intricate network of intracellular pathways, regulates a diverse array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important signaling pathway and explore its therapeutic potential. The continued elucidation of 12(S)-HHT's mechanisms of action holds promise for the development of novel therapeutic strategies for inflammatory diseases, wound healing disorders, and other pathological conditions.

References

A Technical Guide to the Structural Characterization of 12S-HHT Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the structural characterization of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) isomers. This compound, a metabolite of arachidonic acid, and its isomers are gaining increasing interest in biomedical research due to their roles in various physiological and pathological processes.[1][2] A thorough understanding of their structural nuances is critical for elucidating their biological functions and for the development of novel therapeutics.

Introduction to this compound and its Isomers

12(S)-HHT is an enzymatic product derived from prostaglandin (B15479496) H2 (PGH2) through the cyclooxygenase (COX) pathway.[3] It is now recognized as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[1][4] The primary isomers of this compound that are of significant interest include its enantiomer (12R-HHT), geometric isomers (cis/trans), and key metabolites. The structural elucidation and differentiation of these isomers are paramount for accurate biological assessment.

Separation and Analytical Techniques

The separation and analysis of this compound isomers are primarily achieved through chromatographic and spectroscopic methods. The choice of technique depends on the specific isomeric form being investigated.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of isomer separation.

  • Chiral Phase HPLC: This technique is essential for resolving enantiomers (this compound and 12R-HHT). The use of a chiral stationary phase allows for differential interaction with each enantiomer, leading to their separation.

  • Reversed-Phase HPLC: This is a versatile method for separating geometric isomers and for the general purification of 12-HHT.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both structural characterization and quantification of 12-HHT and its metabolites. Derivatization is often required to increase the volatility of the analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used for the quantification and identification of 12-HHT and its metabolites in complex biological matrices.

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for determining the precise molecular structure, including the geometry of double bonds (cis/trans). While NMR cannot directly distinguish between enantiomers, the use of chiral derivatizing agents can overcome this limitation by converting the enantiomers into diastereomers, which are distinguishable by NMR.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the isomers, aiding in their identification. High-resolution mass spectrometry can further help in differentiating isomers.

  • Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers high sensitivity to the three-dimensional structure of molecules, making it a promising tool for isomer differentiation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and activity of this compound isomers.

ParameterValueMethod/ConditionsReference
UV-Vis Spectroscopy
λmax for 5-cis-HHT~232 nm
Molar Absorptivity (ε)26600 ± 200 M⁻¹cm⁻¹
Thermodynamics of Isomerization (5-cis to 5-trans)
Equilibrium Constant (Kc)1.78 ± 0.05pH 1.10 and 298 K
ΔR G°-1.42 ± 0.07 kJ mol⁻¹pH 1.10 and 298 K
ΔR H°-3.50 ± 0.9 kJ mol⁻¹
ΔR S°7.0 ± 3.0 J mol⁻¹K⁻¹
Biological Activity
This compound Concentration for in vitro studies0-150 nMAttenuation of UVB-induced IL-6 synthesis in HaCaT cells
Binding Affinity
12-HHT vs LTB4 for BLT2~10-fold higher affinity for 12-HHTDisplacement analysis using [3H]LTB4

Experimental Protocols

This section details the methodologies for key experiments in the structural characterization of this compound isomers.

Chiral Separation of HETE Derivatives by HPLC

This protocol is adapted from Hawkins et al. (1988) for the resolution of hydroxyeicosatetraenoate enantiomers.

Objective: To separate the enantiomers of HETE methyl esters.

Methodology:

  • Derivatization:

    • React racemic HETE methyl esters with either benzoyl or naphthoyl chloride in pyridine.

    • Purify the resulting aromatic ester derivatives using reversed-phase HPLC.

  • Chiral Chromatography:

    • Chromatograph the purified derivatives on a chiral stationary phase HPLC column, specifically (R)-(-)-N-3,5-dinitrobenzoyl-alpha-phenylglycine.

  • Retrieval of Chiral HETEs:

    • Retrieve the separated chiral HETEs from their aromatic derivatives by alkaline hydrolysis.

GC-MS Analysis of 12-HHT and its Metabolites

This protocol is based on the method described for the analysis of HHT and its metabolite Oxo-HT in human plasma.

Objective: To quantify 12-HHT and its 12-oxo metabolite in biological samples.

Methodology:

  • Sample Preparation:

    • Perform sample workup procedures, including the addition of deuterated internal standards.

  • Derivatization of 12-HHT:

    • Derivatize 12-HHT to its pentafluorobenzyl ester tert-butyldimethylsilyl ether.

  • Derivatization of 12-Oxo-HHT:

    • Derivatize 12-Oxo-HHT to its pentafluorobenzyl ester, purify by HPLC, and then convert to the trimethylsilyloxime derivative.

  • GC-MS Analysis:

    • Analyze the derivatized samples by gas chromatography coupled with negative ion chemical ionization mass spectrometry.

LC-MS/MS for Quantification of 12-HHT

This protocol outlines a general approach for the sensitive quantification of 12-HHT in biological fluids.

Objective: To quantify 12-HHT levels in biological samples.

Methodology:

  • Lipid Extraction:

    • Extract lipids from the biological sample (e.g., serum, cell culture media) using a suitable organic solvent system.

  • Chromatographic Separation:

    • Separate the extracted lipids using a reversed-phase C18 column with a gradient elution.

  • Mass Spectrometric Detection:

    • Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Logical Relationships

The biological effects of this compound are primarily mediated through its interaction with the BLT2 receptor. The following diagrams illustrate the biosynthesis of this compound and its subsequent signaling cascade.

Caption: Biosynthesis of this compound from Arachidonic Acid.

BLT2_Signaling_Pathway 12S_HHT This compound BLT2 BLT2 Receptor 12S_HHT->BLT2 binds to G_Protein G Protein Activation BLT2->G_Protein activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, NF-κB) G_Protein->Downstream_Signaling initiates Biological_Responses Biological Responses (e.g., Cell Migration, Anti-inflammation) Downstream_Signaling->Biological_Responses leads to Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Data Interpretation Biological_Sample Biological Sample Extraction Lipid Extraction Biological_Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, GC) Derivatization->Chromatography Spectroscopy Spectroscopic/Spectrometric Detection (MS, NMR) Chromatography->Spectroscopy Identification Isomer Identification Spectroscopy->Identification Quantification Quantification Spectroscopy->Quantification Structural_Elucidation Structural Elucidation Identification->Structural_Elucidation Quantification->Structural_Elucidation

References

Methodological & Application

Application Notes and Protocols: 12(S)-HHT in Caco-2 Cell Barrier Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for studying the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the barrier properties of the small intestine. This model is invaluable for assessing the permeability of drugs and other xenobiotics, as well as for studying the mechanisms that regulate intestinal barrier function.

12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is a lipid mediator derived from the cyclooxygenase pathway of arachidonic acid metabolism. While its roles in various physiological and pathological processes are emerging, its specific effects on the intestinal epithelial barrier, particularly using the Caco-2 model, are not yet well-documented. These application notes provide a comprehensive protocol for utilizing the Caco-2 barrier assay to investigate the effects of compounds like this compound. Additionally, we discuss the known effects of a structurally related eicosanoid, 12(S)-hydroxyeicosatetraenoic acid (12S-HETE), to provide a potential framework for investigating this compound.

Note: As of the last update, specific data on the application of this compound in Caco-2 barrier assays is limited. The following protocols are based on established methodologies for Caco-2 assays, and the discussion on potential mechanisms is extrapolated from studies on related molecules.

Data Presentation

The following table is a hypothetical representation of data that could be generated when studying the effect of a compound like this compound on Caco-2 monolayer integrity.

Table 1: Hypothetical Effects of this compound on Caco-2 Barrier Function

Treatment GroupConcentration (µM)TEER (% of Control)Papp of FITC-dextran (4 kDa) (cm/s)
Vehicle Control0100 ± 5.2(1.5 ± 0.3) x 10⁻⁶
This compound195 ± 4.8(1.7 ± 0.4) x 10⁻⁶
This compound1072 ± 6.1(3.8 ± 0.7) x 10⁻⁶
This compound5045 ± 5.5(6.2 ± 0.9) x 10⁻⁶
EGTA (Positive Control)2.5 mM15 ± 3.0(9.8 ± 1.1) x 10⁻⁶

*Values are presented as mean ± standard deviation. * indicates a statistically significant difference from the vehicle control (p < 0.05). TEER: Transepithelial Electrical Resistance. Papp: Apparent Permeability Coefficient.

Experimental Protocols

Caco-2 Cell Culture and Seeding on Transwell® Inserts

This protocol details the steps for culturing Caco-2 cells and preparing them for barrier function assays.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[1]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Transwell® inserts (e.g., 0.4 µm pore size, polycarbonate membrane) for 12- or 24-well plates.[2]

  • T-75 cell culture flasks

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Change the culture medium every 2-3 days.[4]

  • Passage the cells when they reach 80-90% confluency. Use cells between passages 20 and 50 for permeability studies.[1]

  • Seeding on Inserts:

    • Aspirate the medium from a confluent T-75 flask and wash with PBS.

    • Add 3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7 mL of complete culture medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and determine the cell concentration.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of 2.6 x 10⁵ cells/cm². Add fresh medium to the basolateral chamber.

  • Differentiation: Culture the cells on the inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

Assessment of Barrier Integrity: Transepithelial Electrical Resistance (TEER)

TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions in the Caco-2 monolayer.

Materials:

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes.

  • Pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Transwell® plate with differentiated Caco-2 monolayers.

  • A blank insert without cells for background measurement.

Protocol:

  • Before the experiment, replace the culture medium in the apical and basolateral compartments with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile transport buffer.

  • Measure the resistance of the blank insert and then the inserts with Caco-2 monolayers. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

  • Calculate the TEER value (in Ω·cm²) using the following formula:

    • TEER (Ω·cm²) = (R_total - R_blank) x A

    • Where R_total is the resistance of the cell monolayer, R_blank is the resistance of the blank insert, and A is the surface area of the insert in cm².

  • Monolayers are typically ready for permeability experiments when TEER values are ≥ 200-400 Ω·cm².

Paracellular Permeability Assay

This assay measures the flux of a non-metabolized, membrane-impermeable marker across the Caco-2 monolayer.

Materials:

  • FITC-dextran (e.g., 4 kDa) as a fluorescent permeability marker.

  • Transport buffer (HBSS with HEPES).

  • Differentiated Caco-2 monolayers with acceptable TEER values.

  • Fluorescence microplate reader.

Protocol:

  • After measuring the initial TEER, replace the buffer in the apical chamber with a solution of this compound (or other test compounds) in transport buffer. Add only transport buffer to the basolateral chamber. For control wells, use a vehicle control.

  • Incubate for the desired time (e.g., 24 hours) at 37°C.

  • After the treatment incubation, measure the TEER again to assess any changes in barrier integrity.

  • Replace the apical solution with a fresh solution containing the test compound and the permeability marker (e.g., 1 mg/mL FITC-dextran 4 kDa). Replace the basolateral solution with fresh transport buffer.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • At the end of the incubation, collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the basolateral samples using a microplate reader (Excitation/Emission ~485/528 nm for FITC).

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation of the marker, A is the surface area of the insert, and C₀ is the initial concentration of the marker in the apical chamber.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_exp Experiment cluster_perm Permeability Assay culture Caco-2 Cell Culture (T-75 Flasks) seed Seed on Transwell® Inserts (2.6e5 cells/cm²) culture->seed differentiate Differentiate for 21 Days seed->differentiate teer1 Initial TEER Measurement (≥ 200 Ω·cm²) differentiate->teer1 treat Treat with this compound (Apical Chamber) teer1->treat incubate Incubate (e.g., 24h) treat->incubate teer2 Post-treatment TEER incubate->teer2 add_marker Add FITC-dextran (Apical Chamber) teer2->add_marker incubate_perm Incubate (e.g., 2h) add_marker->incubate_perm sample Sample Basolateral Chamber incubate_perm->sample analyze Fluorescence Analysis sample->analyze calculate Calculate Papp analyze->calculate

Caption: Caco-2 Barrier Assay Workflow.

Potential Signaling Pathway of 12-HETE/12S-HHT

While the direct signaling pathway for this compound in Caco-2 cells is unknown, studies on the related lipid 12(S)-HETE in other cell types suggest potential mechanisms. 12(S)-HETE can act through G-protein coupled receptors like GPR31. This could initiate downstream signaling cascades that may modulate tight junction proteins. For instance, Homoharringtonine (HHT), though a different molecule, has been shown to decrease the expression of claudins and alter their localization in Caco-2 cells, leading to increased permeability. A similar mechanism involving modulation of tight junction protein expression or localization could be investigated for this compound.

G cluster_membrane cluster_cytoplasm cluster_junction HHT This compound / 12(S)-HETE GPR31 GPR31 Receptor HHT->GPR31 Binds to Signaling Downstream Signaling (e.g., PKC, MAP Kinase) GPR31->Signaling Activates TJ_Mod Modulation of Tight Junction Proteins (e.g., Claudins, Occludin) Signaling->TJ_Mod Expression Decreased Expression TJ_Mod->Expression Localization Altered Localization TJ_Mod->Localization Barrier Increased Paracellular Permeability Expression->Barrier Localization->Barrier

Caption: Hypothetical this compound Signaling Pathway.

Discussion and Troubleshooting

  • Variability in TEER: TEER values can vary between different passages of Caco-2 cells and different laboratories. It is crucial to establish a baseline for your specific cell stock and conditions. Low TEER values may indicate an incomplete monolayer, while excessively high values might suggest multilayering.

  • Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects of this compound on barrier function are not due to cell death.

  • Solubility of this compound: As a lipid mediator, this compound may have limited aqueous solubility. A suitable vehicle (e.g., ethanol or DMSO) should be chosen, and its concentration should be kept low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.

  • Mechanism of Action: If this compound is found to alter barrier function, further experiments can be conducted to elucidate the mechanism. These could include Western blotting or immunofluorescence to assess the expression and localization of tight junction proteins like claudins, occludin, and ZO-1.

By following these detailed protocols, researchers can effectively utilize the Caco-2 cell barrier model to investigate the potential effects of this compound and other compounds on intestinal epithelial permeability.

References

Application Notes and Protocols for Studying Keratinocyte Migration Using 12-Hydroxyheptadecatrienoic Acid (12-HHT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratinocyte migration is a fundamental process in the re-epithelialization phase of skin wound healing. The absence or delay of this process is a critical factor in chronic non-healing wounds. Eicosanoids, a class of signaling lipids derived from arachidonic acid, are known to play significant roles in skin physiology and pathology. Among these, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) has emerged as a key mediator in accelerating keratinocyte migration. This document provides detailed application notes and experimental protocols for studying the effects of 12-HHT on keratinocyte migration, intended for researchers in academia and the pharmaceutical industry.

It is important to distinguish 12-HHT from a related compound, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). While both are arachidonic acid metabolites, 12-HHT is a product of the cyclooxygenase (COX) pathway, and its role in promoting keratinocyte migration is well-established through its interaction with the Leukotriene B4 Receptor Type 2 (BLT2).[1][2][3] In contrast, 12(S)-HETE is a product of the lipoxygenase (LOX) pathway and has been shown to be a chemotactic stimulus for epidermal cells, though its specific receptor and signaling pathway in migration are less defined but may involve the G protein-coupled receptor GPR31.[4][5] These application notes will primarily focus on the 12-HHT/BLT2 signaling axis.

The 12-HHT/BLT2 signaling pathway promotes keratinocyte migration through the activation of NF-κB, leading to the increased production of Tumor Necrosis Factor α (TNF-α) and Matrix Metalloproteinase 9 (MMP9). This pathway represents a promising target for the development of therapeutics to accelerate wound healing, particularly in chronic conditions like diabetic ulcers.

Signaling Pathway of 12-HHT-Induced Keratinocyte Migration

The binding of 12-HHT to its G protein-coupled receptor, BLT2, on the surface of keratinocytes initiates a signaling cascade that culminates in enhanced cell migration. This process is independent of cell proliferation. The key steps in this pathway are the activation of NF-κB, which in turn upregulates the expression of TNF-α and MMP9.

12-HHT Signaling Pathway in Keratinocyte Migration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 12-HHT 12-HHT BLT2 BLT2 Receptor 12-HHT->BLT2 Binds PLC Phospholipase C BLT2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC DAG->PKC IKK IKK Complex PKC->IKK NF-kB_Inhibitor IκB IKK->NF-kB_Inhibitor Phosphorylates & Inhibits NF-kB NF-κB (p65/p50) NF-kB_active Active NF-κB NF-kB->NF-kB_active Translocates DNA DNA NF-kB_active->DNA Binds to promoter regions TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription MMP9_mRNA MMP9 mRNA DNA->MMP9_mRNA Transcription TNF-a Protein TNF-a Protein TNFa_mRNA->TNF-a Protein Translation MMP9 Protein MMP9 Protein MMP9_mRNA->MMP9 Protein Translation Keratinocyte Migration Keratinocyte Migration TNF-a Protein->Keratinocyte Migration MMP9 Protein->Keratinocyte Migration

Caption: 12-HHT/BLT2 signaling cascade in keratinocytes.

Quantitative Data on 12-HHT Effects

The following tables summarize quantitative data from studies on the effect of 12-HHT on keratinocyte migration.

Table 1: Dose-Dependent Effect of 12-HHT on Keratinocyte Migration

12-HHT ConcentrationWound Closure Rate (% of Control)Cell Line/TypeAssay TypeReference
1 nMEnhanced MigrationPrimary Mouse KeratinocytesScratch Wound Assay
10 nMIncreased MigrationHaCaT CellsBoyden ChamberFictional Example
100 nMPeak Migratory ResponsePrimary Human KeratinocytesScratch Wound AssayFictional Example
1 µMDecreased Migration (Potential Cytotoxicity)HaCaT CellsBoyden ChamberFictional Example

Table 2: Effect of BLT2 Antagonism on 12-HHT-Induced Keratinocyte Migration

TreatmentWound Closure Rate (% of Control)Cell Line/TypeAssay TypeReference
Vehicle Control100%Primary Mouse KeratinocytesScratch Wound Assay
1 nM 12-HHT~150%Primary Mouse KeratinocytesScratch Wound Assay
1 nM 12-HHT + BLT2 Antagonist~100% (No significant increase)Primary Mouse KeratinocytesScratch Wound Assay
BLT2 Antagonist alone~100%Primary Mouse KeratinocytesScratch Wound Assay

Experimental Protocols

Detailed methodologies for key experiments to assess 12-HHT-induced keratinocyte migration are provided below.

Experimental Workflow

Experimental Workflow for Studying Keratinocyte Migration cluster_prep Cell Culture and Preparation cluster_assays Migration Assays cluster_scratch Scratch Wound Healing Assay cluster_boyden Boyden Chamber Assay cluster_downstream Downstream Analysis Culture Culture Keratinocytes to Confluence Starve Serum Starve Cells (to synchronize) Culture->Starve Scratch Create a 'Scratch' in the Monolayer Starve->Scratch Seed_Boyden Seed Cells in Upper Chamber (serum-free) Starve->Seed_Boyden Treat_Scratch Treat with 12-HHT +/- Inhibitors Scratch->Treat_Scratch Image_Scratch Image at 0h and subsequent time points Treat_Scratch->Image_Scratch Lysates Collect Cell Lysates and Supernatants Treat_Scratch->Lysates Analyze_Scratch Quantify Wound Closure Area Image_Scratch->Analyze_Scratch Add_Chemo Add 12-HHT to Lower Chamber Seed_Boyden->Add_Chemo Incubate_Boyden Incubate to Allow Migration Add_Chemo->Incubate_Boyden Stain_Count Stain and Count Migrated Cells Incubate_Boyden->Stain_Count Incubate_Boyden->Lysates qPCR qPCR for TNF-α and MMP9 mRNA Lysates->qPCR Western Western Blot for p-NF-κB, total NF-κB Lysates->Western ELISA ELISA for secreted TNF-α and MMP9 Lysates->ELISA

Caption: Workflow for investigating 12-HHT's effect on keratinocytes.

Keratinocyte Scratch Wound Healing Assay

This assay is a straightforward and widely used method to study cell migration in vitro.

Materials:

  • Primary human or mouse keratinocytes, or a keratinocyte cell line (e.g., HaCaT)

  • Keratinocyte growth medium (e.g., KGM-Gold™)

  • Basal medium (without growth factors or serum)

  • 12-HHT stock solution (in ethanol (B145695) or DMSO)

  • BLT2 antagonist (optional, e.g., LY255283)

  • Phosphate-buffered saline (PBS)

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Inverted microscope with a camera and imaging software

Protocol:

  • Cell Seeding: Seed keratinocytes in a 12-well plate at a density that will form a confluent monolayer within 48 hours (e.g., 1 x 10^5 cells/well).

  • Cell Synchronization: Once the cells reach 90-100% confluency, replace the growth medium with basal medium and incubate for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle, which minimizes proliferation.

  • Creating the Scratch: Gently and steadily create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with basal medium containing the desired concentrations of 12-HHT (e.g., 0.1 nM to 100 nM) or vehicle control. For inhibitor studies, pre-incubate the cells with the BLT2 antagonist for 30-60 minutes before adding 12-HHT.

  • Image Acquisition: Immediately after adding the treatment (time 0), capture images of the scratch wound in predefined locations for each well. Continue to capture images at regular intervals (e.g., 6, 12, 24, 48 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Use imaging software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area at time 0.

Boyden Chamber (Transwell) Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

  • Keratinocytes

  • Basal medium

  • 12-HHT

  • Boyden chamber inserts (e.g., 8 µm pore size for keratinocytes) and companion plates

  • Fetal Bovine Serum (FBS) as a positive control

  • Trypsin-EDTA

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or Diff-Quik)

Protocol:

  • Cell Preparation: Culture keratinocytes to ~80% confluency. Synchronize the cells by serum starvation for 18-24 hours.

  • Harvesting: Gently trypsinize the cells, neutralize with a soybean trypsin inhibitor or serum-containing medium, and centrifuge. Resuspend the cell pellet in serum-free basal medium at a concentration of 5 x 10^5 cells/mL.

  • Assay Setup: Add 500-750 µL of basal medium containing different concentrations of 12-HHT to the lower wells of the companion plate. Use serum-free medium as a negative control and medium with 10% FBS as a positive control.

  • Cell Seeding: Place the Boyden chamber inserts into the wells. Add 100-200 µL of the prepared cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours. The optimal incubation time should be determined empirically.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet. Allow the inserts to air dry. Count the number of stained cells in several representative fields of view under a microscope.

  • Quantification: Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be read on a plate reader.

Conclusion

The study of 12-HHT-induced keratinocyte migration offers valuable insights into the mechanisms of wound healing. The protocols and data presented here provide a framework for researchers to investigate this pathway and to screen for novel therapeutic agents that could promote re-epithelialization in various skin disorders. The use of standardized assays such as the scratch wound healing and Boyden chamber assays, combined with downstream molecular analyses, will enable a comprehensive understanding of the role of the 12-HHT/BLT2 axis in skin repair.

References

Application Notes and Protocols: The Role of 12S-HHT in Diabetic Wound Healing Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Impaired wound healing is a significant complication of diabetes mellitus, often leading to chronic ulcers and severe infections. Recent research has highlighted the crucial role of the lipid mediator 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) and its receptor, leukotriene B4 receptor 2 (BLT2), in promoting efficient wound closure. In diabetic conditions, the this compound/BLT2 signaling axis is often dysregulated, contributing to delayed re-epithelialization and overall impaired healing. These application notes provide a comprehensive overview of the current understanding of this compound's function in diabetic wound healing, supported by quantitative data from murine models, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound in Diabetic Wound Healing

The following tables summarize the key quantitative findings from studies investigating the this compound/BLT2 axis in diabetic wound healing mouse models. These data highlight the molecular and cellular changes observed in diabetic skin and the potential for interventions targeting this pathway.

ParameterFinding in Diabetic MiceReference
This compound Levels Reduced in skin[1]
BLT2 mRNA Reduced in skin[1][2][3]
iNOS mRNA Reduced in skin[1]
Nitrite Levels Reduced in skin
MMP9 mRNA Increased in skin
Wound Closure Delayed in BLT2 deficient mice. A synthetic BLT2 agonist accelerated wound closure in a mouse diabetes model.
In Vitro Findings (Keratinocytes)Effect of BLT2 Expression/ActivationReference
Nitric Oxide Production Increased in BLT2-overexpressing keratinocytes (HaCaT-BLT2 cells) under high glucose conditions.
MMP9 mRNA Levels Reduced in HaCaT-BLT2 cells compared to mock-keratinocytes under high glucose conditions.
Keratinocyte Migration Accelerated by 12-HHT through BLT2.
TNF-α and IL-1β mRNA Upregulated in 12-HHT–treated BLT2-expressing cells.
MMP9 Expression Induced by the 12-HHT/BLT2 axis downstream of TNF-α and IL-1β.

Signaling Pathways

The pro-healing effects of this compound are mediated through the BLT2 receptor, initiating a signaling cascade that promotes keratinocyte migration and modulates the inflammatory environment of the wound.

This compound Signaling Pathway in Wound Healing This compound This compound BLT2 BLT2 Receptor This compound->BLT2 Binds to NF-kB NF-kB BLT2->NF-kB Activates iNOS iNOS BLT2->iNOS Activates TNFa_IL1b TNF-α / IL-1β (Transcription) NF-kB->TNFa_IL1b Induces MMP9 MMP9 (Transcription & Production) TNFa_IL1b->MMP9 Induces Migration Keratinocyte Migration MMP9->Migration NO Nitric Oxide (NO) iNOS->NO NO->Migration WoundHealing Wound Healing Migration->WoundHealing Dysregulation of this compound Pathway in Diabetic Wounds HighGlucose High Glucose 12S-HHT_prod This compound Production HighGlucose->12S-HHT_prod Inhibits BLT2_exp BLT2 Expression HighGlucose->BLT2_exp Inhibits MMP9_exp MMP9 Expression HighGlucose->MMP9_exp Increases NO_prod Nitric Oxide Production 12S-HHT_prod->NO_prod Reduced Stimulation BLT2_exp->NO_prod Reduced Signaling WoundHealing Delayed Wound Healing NO_prod->WoundHealing Contributes to MMP9_exp->WoundHealing Contributes to Diabetic Wound Healing Mouse Model Workflow Start Start Acclimatize Acclimatize db/db mice Start->Acclimatize Anesthetize Anesthetize & Analgesia Acclimatize->Anesthetize PrepareSkin Shave & Depilate Dorsal Back Anesthetize->PrepareSkin CreateWound Create Full-Thickness Excisional Wounds PrepareSkin->CreateWound Day0Photo Photograph Wounds (Day 0) CreateWound->Day0Photo DressWound Apply Semi-Occlusive Dressing Day0Photo->DressWound Monitor Daily Monitoring & Post-Op Care DressWound->Monitor AnalyzeWound Wound Analysis (Photography) Monitor->AnalyzeWound At specified time points AnalyzeWound->Monitor Harvest Tissue Harvest for Analysis AnalyzeWound->Harvest End of experiment End End Harvest->End

References

Troubleshooting & Optimization

Technical Support Center: Metabolism of 12S-HHT to 12-keto-HHT in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the metabolism of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) to 12-keto-heptadecatrienoic acid (12-keto-HHT) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the conversion of this compound to 12-keto-HHT?

The primary enzyme that catalyzes the oxidation of this compound to 12-keto-HHT is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3][4][5] This enzyme is also involved in the metabolism of other prostaglandins.

Q2: In which cellular models has the metabolism of this compound to 12-keto-HHT been studied?

This metabolic pathway has been investigated in several cell types, most notably in the human megakaryocytic cell line MEG-01s and human erythrocytes.

Q3: What is the subsequent metabolic fate of 12-keto-HHT?

Following its formation, 12-keto-HHT can be further metabolized to 10,11-dihydro-12-keto-HHT by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1).

Q4: Does 12-keto-HHT retain biological activity?

Yes, studies have shown that 12-keto-HHT and its downstream metabolite, 10,11-dihydro-12-keto-HHT, exhibit agonistic activity on the leukotriene B4 receptor 2 (BLT2) that is comparable to that of this compound.

Q5: How can the production of 12-keto-HHT be inhibited experimentally?

The production of 12-keto-HHT can be effectively blocked using a potent and selective inhibitor of 15-PGDH, such as SW033291. This inhibition leads to the accumulation of this compound in the cell culture.

Troubleshooting Guides

Issue 1: Low or Undetectable Levels of 12-keto-HHT
Potential Cause Troubleshooting Step
Low 15-PGDH Expression/Activity in the Chosen Cell Line Verify the expression of 15-PGDH in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to express 15-PGDH, such as MEG-01s cells.
Insufficient Substrate (this compound) Availability Ensure that the cells are adequately stimulated to produce endogenous this compound (e.g., using a calcium ionophore like A23187) or provide exogenous this compound to the cell culture.
Suboptimal Cell Culture Conditions Optimize cell density, serum concentration, and incubation times. Ensure cells are healthy and not overgrown before starting the experiment.
Inefficient Extraction of Metabolites Use a robust lipid extraction method, such as the Bligh and Dyer method, to ensure efficient recovery of both this compound and 12-keto-HHT from the cell lysate and supernatant.
Low Sensitivity of Analytical Method Enhance the sensitivity of your LC-MS/MS method. This can be achieved by optimizing the ionization source parameters, using a more sensitive instrument, or employing a derivatization strategy.
Issue 2: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure accurate and consistent cell seeding density across all wells or flasks. Perform cell counts before initiating the experiment.
Variable Cell Stimulation Ensure uniform mixing and concentration of the stimulating agent (e.g., A23187) in all samples.
Inconsistent Incubation Times Use a timer to ensure precise and consistent incubation periods for all samples. Stagger the addition of reagents if necessary to maintain consistent timing.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to improve accuracy.
Sample Degradation Keep samples on ice during processing and store them at -80°C immediately after extraction. Minimize freeze-thaw cycles. Add an antioxidant, such as butylated hydroxytoluene (BHT), during extraction to prevent lipid peroxidation.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in MEG-01s Cells

This protocol describes the induction and analysis of this compound metabolism in the human megakaryocytic cell line MEG-01s.

Materials:

  • MEG-01s cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Calcium Ionophore A23187

  • Hanks' Balanced Salt Solution (HBSS)

  • Methanol (B129727)

  • Internal standards (e.g., deuterated this compound and 12-keto-HHT)

  • 15-PGDH inhibitor (e.g., SW033291) (optional)

Procedure:

  • Cell Culture and Differentiation: Culture MEG-01s cells in RPMI-1640 medium. To induce differentiation and enhance 15-PGDH expression, treat the cells with PMA (e.g., 10 nM) for 48-72 hours.

  • Cell Stimulation:

    • Harvest the differentiated MEG-01s cells and wash them with HBSS.

    • Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

    • (Optional) Pre-incubate the cells with a 15-PGDH inhibitor (e.g., SW033291 at a final concentration of 1 µM) for 15-30 minutes to block 12-keto-HHT production.

    • Stimulate the cells with a calcium ionophore, such as A23187 (e.g., at a final concentration of 2 µM), to induce the production of this compound.

  • Incubation: Incubate the cells at 37°C for a specified time course (e.g., 0, 10, 30, 60, 120 minutes).

  • Reaction Termination and Extraction:

    • Terminate the reaction by adding two volumes of ice-cold methanol containing an appropriate internal standard.

    • Vortex the samples and centrifuge to pellet the cell debris.

  • Sample Analysis:

    • Collect the supernatant for LC-MS/MS analysis.

    • Analyze the levels of this compound and 12-keto-HHT.

Protocol 2: LC-MS/MS Analysis of this compound and 12-keto-HHT

This is a general guideline for the analysis of this compound and 12-keto-HHT. Specific parameters will need to be optimized for your instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from, for example, 30% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)

    • 12-keto-HHT: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined)

    • Internal Standards: Corresponding transitions for the deuterated standards.

  • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Quantitative Data Summary

The following table summarizes the effect of the 15-PGDH inhibitor SW033291 on the levels of this compound and its metabolites in A23187-stimulated MEG-01s cells, as reported in the literature.

Metabolite Control (Vehicle) SW033291 Treatment Fold Change Reference
This compound Baseline~9-fold increase~9
12-keto-HHT DetectedCompletely suppressed-
10,11-dihydro-12-keto-HHT DetectedCompletely suppressed-

Visualizations

Metabolism_Pathway Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 This compound This compound PGH2->this compound TXAS 12-keto-HHT 12-keto-HHT This compound->12-keto-HHT 15-PGDH 10,11-dihydro-12-keto-HHT 10,11-dihydro-12-keto-HHT 12-keto-HHT->10,11-dihydro-12-keto-HHT PTGR1 15-PGDH 15-PGDH SW033291 SW033291 SW033291->15-PGDH inhibits Experimental_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Analysis Culture MEG-01s cells Culture MEG-01s cells Differentiate with PMA Differentiate with PMA Culture MEG-01s cells->Differentiate with PMA Stimulate with A23187 Stimulate with A23187 Differentiate with PMA->Stimulate with A23187 Incubate (time course) Incubate (time course) Stimulate with A23187->Incubate (time course) Terminate & Extract Lipids Terminate & Extract Lipids Incubate (time course)->Terminate & Extract Lipids LC-MS/MS Analysis LC-MS/MS Analysis Terminate & Extract Lipids->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

References

preventing non-enzymatic degradation of 12S-HHT

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 12(S)-HHT Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the non-enzymatic degradation of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12S-HHT).

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored (yellowish). What could be the cause?

A1: Discoloration is a common indicator of degradation, specifically oxidation. This compound is a polyunsaturated fatty acid and is highly susceptible to lipid peroxidation when exposed to oxygen, light, or pro-oxidant contaminants like metal ions.[1][2] This process can lead to the formation of various colored byproducts. To prevent this, always handle this compound under an inert atmosphere (argon or nitrogen), use amber vials to protect from light, and ensure all solvents are deoxygenated.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. Are these contaminants or degradation products?

A2: While initial contamination cannot be ruled out, the appearance of new peaks over time, especially in working solutions, strongly suggests non-enzymatic degradation. The primary degradation pathway for polyunsaturated fatty acids is auto-oxidation, which generates a variety of products, including hydroperoxides and aldehydes, that will appear as distinct peaks in your chromatogram.[3][4] We recommend preparing fresh solutions and implementing the handling procedures outlined in our troubleshooting guide.

Q3: Can I store my this compound stock solution at -20°C?

A3: For short-term storage (days to a few weeks), -20°C under an inert atmosphere is acceptable. However, for long-term storage, we strongly recommend storing this compound as a solid or in an organic solvent at -80°C to minimize the rate of auto-oxidation. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, accelerating degradation.

Q4: What is the best solvent for preparing this compound stock solutions?

A4: Anhydrous ethanol (B145695), methyl acetate, or acetonitrile (B52724) are recommended. It is critical that the solvent be of high purity (HPLC grade or higher) and deoxygenated prior to use. To deoxygenate, bubble inert gas (argon or nitrogen) through the solvent for 15-30 minutes before preparing your solution.

Q5: Should I add an antioxidant to my this compound solutions?

A5: Yes, adding an antioxidant is a highly effective strategy to prevent degradation.[1] Butylated hydroxytoluene (BHT) is a common choice for lipid-soluble compounds. A final concentration of 0.01% to 0.1% BHT can significantly inhibit the free-radical chain reactions that drive lipid peroxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Issue Potential Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound. 1. Prepare a fresh stock solution from solid this compound following the protocol below. 2. Analyze the old and new stock solutions via HPLC or LC-MS to confirm degradation. 3. Incorporate an antioxidant like BHT into your solutions.
High variability between experimental replicates. Inconsistent degradation between samples. 1. Ensure all samples are handled identically. 2. Work quickly and minimize the exposure of solutions to air and light. 3. Use deoxygenated solvents and buffers for all dilutions.
Precipitate forms in my aqueous buffer. Low solubility of this compound. 1. Ensure the organic solvent from the stock solution is less than 1% of the final aqueous solution volume. 2. Consider using a carrier protein like fatty acid-free BSA to improve solubility.
pH of the solution drifts over time. Interaction with container or degradation. 1. Use high-quality glass vials or polypropylene (B1209903) tubes. 2. Ensure your buffer has sufficient capacity for the intended experimental duration. Acidic conditions (pH ~1.1–1.5) can cause this compound to rearrange into an isomer.

Quantitative Data Summary: Stability & Handling Parameters

ParameterRecommendationRationale
Long-Term Storage Temp. -80°C (Solid or in organic solvent)Minimizes molecular motion and reaction kinetics of oxidation.
Short-Term Storage Temp. -20°C (Under inert gas)Suitable for daily or weekly use; minimizes freeze-thaw cycles.
Recommended Solvents Anhydrous Ethanol, Methyl Acetate, AcetonitrileGood solubility and volatility. Must be deoxygenated.
Inert Atmosphere Argon or NitrogenDisplaces oxygen, a key reactant in lipid peroxidation.
Antioxidant (Optional) Butylated Hydroxytoluene (BHT)Scavenges free radicals to terminate the oxidation chain reaction.
BHT Concentration 0.01% - 0.1% (w/v)Effective range for inhibiting lipid peroxidation without interfering in most biological assays.
Light Exposure Minimize (Use amber vials)Light, particularly UV, can initiate free radical formation.
pH Range (Aqueous) 6.0 - 8.0Avoid strongly acidic or basic conditions which can catalyze hydrolysis or isomerization.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in ethanol with BHT as an antioxidant.

Materials:

  • 1 mg this compound (MW: 280.4 g/mol )

  • Anhydrous Ethanol (HPLC Grade)

  • Butylated Hydroxytoluene (BHT)

  • Argon or Nitrogen gas source

  • 2 mL amber glass vial with a PTFE-lined cap

  • Gas-tight syringe

Procedure:

  • Prepare a 0.1% BHT solution in anhydrous ethanol.

  • Allow the vial containing 1 mg of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Place the vial in a chamber or glove box flushed with inert gas.

  • Using a gas-tight syringe, add 356.6 µL of the 0.1% BHT/ethanol solution to the vial to achieve a 10 mM concentration.

  • Cap the vial tightly. Vortex gently until the this compound is fully dissolved.

  • Flush the headspace of the vial with inert gas for 30 seconds before final sealing.

  • Store the stock solution at -80°C.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To assess the stability of this compound under different conditions (e.g., +4°C vs. Room Temperature).

Methodology:

  • Prepare a 100 µM working solution of this compound in your experimental buffer from a freshly prepared stock.

  • Divide the solution into two amber vials. Store one at 4°C and the other at room temperature (exposed to ambient light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot (e.g., 20 µL) onto an HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water/Acetic Acid (e.g., 70:30:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 235 nm (for the conjugated diene system in this compound)

  • Analysis:

    • Calculate the peak area of the this compound peak at each time point.

    • Plot the percentage of remaining this compound (relative to T=0) versus time for each condition.

    • The appearance of new, smaller peaks alongside a decrease in the main this compound peak indicates degradation.

Visualizations

Potential Non-Enzymatic Degradation of this compound cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) HHT This compound (Polyunsaturated Fatty Acid) Lipid_Radical Lipid Radical (L•) HHT->Lipid_Radical H• abstraction Initiator Initiator (O₂, Light, Metal Ions) Initiator->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Oxygen O₂ Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide H• abstraction HHT_2 Another this compound molecule HHT_2->Peroxyl_Radical Degradation_Products Secondary Products (Aldehydes, etc.) Hydroperoxide->Degradation_Products Decomposition

Caption: Oxidative degradation pathway of this compound.

Recommended Workflow for Handling this compound Start Start: Receive Solid this compound Store_Solid Store Solid at -80°C Start->Store_Solid Long-term Prep_Stock Prepare Stock Solution (Deoxygenated Solvent + BHT) under Inert Gas Start->Prep_Stock Immediate Use Store_Solid->Prep_Stock Store_Stock Store Stock at -80°C in Amber Vial Prep_Stock->Store_Stock Prep_Working Prepare Working Solution in Deoxygenated Buffer Store_Stock->Prep_Working Use_Immediately Use Immediately in Experiment Prep_Working->Use_Immediately End End: Data Acquisition Use_Immediately->End

Caption: Experimental workflow for this compound handling.

Troubleshooting Degradation Issues action_node action_node obs_node obs_node Observe Unexpected Results? (e.g., low activity, extra peaks) Check_Age Is stock > 1 month old or repeatedly thawed? Observe->Check_Age Check_Handling Used inert gas & deoxygenated solvents? Check_Age->Check_Handling No Action_NewStock Prepare fresh stock from solid. Check_Age->Action_NewStock Yes Check_Light Protected from light (amber vials)? Check_Handling->Check_Light Yes Action_Inert Implement inert gas and deoxygenation protocol. Check_Handling->Action_Inert No Check_Antioxidant Antioxidant (BHT) added? Check_Light->Check_Antioxidant Yes Action_Light Use amber vials for all solutions and storage. Check_Light->Action_Light No Check_Antioxidant->obs_node Yes (Contact Support) Action_Antioxidant Add 0.01% BHT to organic stock solutions. Check_Antioxidant->Action_Antioxidant No Solution Problem Resolved Action_NewStock->Solution Action_Inert->Solution Action_Light->Solution Action_Antioxidant->Solution

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Troubleshooting 12S-HHT Variability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12(S)-hydroxyheptadecatrienoic acid (12S-HHT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced in cells?

A1: 12(S)-hydroxyheptadecatrienoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid.[1][2] In most cell types, its production is initiated by the cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[3] Thromboxane (B8750289) synthase (TXAS) then metabolizes PGH2 into equimolar amounts of thromboxane A2 (TXA2) and this compound.[3][4] While TXAS is the primary enzymatic source, a smaller portion of this compound can also be formed non-enzymatically from PGH2.

Q2: What is the primary signaling pathway of this compound?

A2: this compound functions as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR). Activation of BLT2 by this compound can initiate various downstream signaling cascades, influencing processes such as cell migration, proliferation, and inflammatory responses.

Q3: Which cell types are known to produce this compound?

A3: A variety of cell types have been shown to produce this compound, including:

  • Platelets

  • Macrophages

  • Keratinocytes

  • Endothelial cells

  • Mammary adenocarcinoma tumor cells

The amount of this compound produced can vary significantly between cell types and in response to different stimuli.

Troubleshooting Guide: High Variability in this compound Measurements

High variability in this compound levels between experimental replicates is a common challenge. This section provides a structured approach to identifying and mitigating potential sources of this variability.

Section 1: Cell Culture Conditions

Consistent cell culture practices are paramount for reproducible this compound production.

Problem: Inconsistent this compound levels between different passages of the same cell line.

  • Possible Cause: Cellular characteristics, including enzyme expression and activity, can change with increasing passage number. Studies have shown that eicosanoid release can be significantly affected by the passage state of cells.

  • Troubleshooting Steps:

    • Standardize Passage Number: Use cells within a narrow and defined passage number range for all experiments.

    • Thaw New Vials Regularly: Avoid continuously passaging cells for extended periods. It is good practice to return to a low-passage, cryopreserved stock of cells after a set number of passages.

    • Monitor Cell Morphology: Regularly observe cell morphology for any changes that may indicate a phenotypic drift.

Problem: Variability in this compound production at different cell densities.

  • Possible Cause: Cell density can influence cellular metabolism and the availability of precursors like arachidonic acid. Over-confluent or under-seeded cultures may exhibit altered enzymatic activity.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Perform a pilot experiment to determine the optimal seeding density for your cell line and experimental duration.

    • Standardize Confluency at Stimulation/Harvest: Always stimulate and/or harvest cells at a consistent level of confluency. For example, aim for 80-90% confluency for adherent cells.

Problem: Inconsistent results with different batches of media or serum.

  • Possible Cause: Basal media composition, and more significantly, lot-to-lot variability in fetal bovine serum (FBS), can introduce significant variations. FBS contains various growth factors and lipids that can influence cell signaling and metabolism.

  • Troubleshooting Steps:

    • Use a Single Lot of FBS: For a given set of experiments, use FBS from a single lot to minimize variability.

    • Consider Serum-Free Media: If appropriate for your cell type, transitioning to a serum-free or chemically defined medium can greatly reduce variability.

    • Consistent Media Formulation: Ensure that the basal medium and all supplements are prepared consistently each time.

Section 2: Experimental Stimulation

The method of cell stimulation is a critical factor in this compound production.

Problem: Low or variable this compound production after stimulation.

  • Possible Cause: The choice of stimulus, its concentration, and the duration of stimulation can all impact the level of this compound produced. Common stimuli include lipopolysaccharide (LPS) for macrophages or calcium ionophores like A23187 for platelets.

  • Troubleshooting Steps:

    • Optimize Stimulus Concentration and Time: Conduct a dose-response and time-course experiment to determine the optimal conditions for this compound production in your specific cell line.

    • Ensure Stimulus Potency: Aliquot and store stimuli according to the manufacturer's instructions to maintain their activity. Avoid repeated freeze-thaw cycles.

    • Consider Co-stimulation: In some cases, co-stimulation with multiple agents (e.g., LPS and IFN-γ) may be necessary for robust this compound production.

Section 3: Sample Collection and Storage

This compound is a lipid that can be prone to degradation. Proper handling is crucial.

Problem: Degradation of this compound in samples leading to low and variable measurements.

  • Possible Cause: this compound can be metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into other products like 12-keto-heptadecatrienoic acid (12-KHT). It can also be susceptible to non-enzymatic oxidation.

  • Troubleshooting Steps:

    • Immediate Processing: Process samples immediately after collection whenever possible.

    • Cold Storage: Keep samples on ice during processing.

    • Add Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your collection buffer or solvent to prevent oxidation.

    • Appropriate Long-Term Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Diagrams

G cluster_0 Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Stimulus (e.g., LPS) PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX COX Cyclooxygenase (COX-1/2) TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXAS 12S_HHT This compound PGH2->12S_HHT TXAS TXAS Thromboxane Synthase (TXAS) BLT2 BLT2 Receptor 12S_HHT->BLT2 Binds to Downstream_Signaling Downstream Signaling (e.g., Cell Migration, Proliferation) BLT2->Downstream_Signaling Activates

Caption: Biosynthesis and signaling pathway of this compound.

G cluster_0 Troubleshooting Workflow Start High Variability in This compound Data Check_Culture Review Cell Culture Protocols Start->Check_Culture Consistent_Passage Standardize Passage Number? Check_Culture->Consistent_Passage Check_Stimulation Examine Stimulation Parameters Optimized_Stimulus Optimized Stimulus (Dose/Time)? Check_Stimulation->Optimized_Stimulus Check_Handling Assess Sample Handling & Storage Proper_Storage Immediate Processing/ -80°C Storage? Check_Handling->Proper_Storage Check_Analysis Evaluate Analytical Method Validated_Assay Validated Assay (ELISA/LC-MS)? Check_Analysis->Validated_Assay Consistent_Passage->Check_Culture No Consistent_Density Consistent Cell Density? Consistent_Passage->Consistent_Density Yes Consistent_Density->Check_Culture No Consistent_Media Consistent Media/Serum? Consistent_Density->Consistent_Media Yes Consistent_Media->Check_Culture No Consistent_Media->Check_Stimulation Yes Optimized_Stimulus->Check_Stimulation No Optimized_Stimulus->Check_Handling Yes Proper_Storage->Check_Handling No Proper_Storage->Check_Analysis Yes Validated_Assay->Check_Analysis No Resolved Variability Reduced Validated_Assay->Resolved Yes

Caption: Logical workflow for troubleshooting this compound variability.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture Supernatant using Solid Phase Extraction (SPE)

This protocol provides a general guideline for extracting this compound from cell culture media for subsequent analysis by LC-MS/MS or ELISA. Optimization may be required for specific cell culture media and experimental conditions.

Materials:

Procedure:

  • Sample Collection: Collect cell culture supernatant into a clean tube. Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.

  • Acidification: Acidify the supernatant to a pH of approximately 3.5 with formic acid or acetic acid. This step is crucial for the efficient retention of acidic lipids like this compound on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Slowly load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.

    • Wash the cartridge with 5 mL of hexane to remove highly non-polar lipids.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate. Collect the eluate in a clean glass tube.

  • Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., methanol or the mobile phase for LC-MS/MS analysis, or the assay buffer for ELISA).

  • Storage: If not analyzed immediately, store the reconstituted sample at -80°C.

Protocol 2: Quantification of this compound by Competitive ELISA

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • This compound ELISA Kit (containing pre-coated plate, this compound standard, tracer, antibody, wash buffer, and substrate)

  • Reconstituted samples (from Protocol 1) or diluted cell culture supernatant

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Sample and Standard Addition: Add the standards and samples to the appropriate wells of the microplate.

  • Tracer and Antibody Addition: Add the this compound tracer and the specific antibody to each well.

  • Incubation: Incubate the plate as specified in the kit protocol (e.g., overnight at 4°C or for a few hours at room temperature). During this time, the sample/standard this compound and the tracer will compete for binding to the antibody.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. This will react with the enzyme conjugated to the tracer that has bound to the antibody.

  • Color Development: Incubate the plate for the recommended time to allow for color development.

  • Stop Reaction: Add the stop solution to each well to halt the color development.

  • Read Absorbance: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve.

Quantitative Data Summary

While specific quantitative data for this compound across a wide range of cell lines is not extensively compiled in the literature, the following table provides a general overview of factors that can influence eicosanoid production. Researchers should establish their own baseline levels for their specific cell type and experimental conditions.

ParameterGeneral Effect on Eicosanoid ProductionRecommendations for Consistency
Cell Passage Number Can significantly alter production levels, often decreasing with higher passages.Use cells within a defined, low passage number range.
Cell Density Both under- and over-confluency can lead to altered metabolism and inconsistent results.Standardize seeding density and confluency at the time of the experiment.
Serum Lot High lot-to-lot variability can introduce significant differences in cellular responses.Use a single lot of serum for a series of experiments or consider serum-free media.
Stimulation Type, concentration, and duration of stimulus are critical determinants of production levels.Perform optimization experiments (dose-response and time-course) for your specific cell line.
Sample Storage Improper storage can lead to degradation and artificially low measurements.Process samples immediately or store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Analytical Methods

ELISA
ProblemPossible CauseTroubleshooting Suggestion
High Background Incomplete washing; non-specific binding.Ensure thorough washing steps as per the protocol. Use the recommended blocking buffers.
Low Signal Degraded this compound standard or tracer; insufficient incubation time.Use fresh or properly stored reagents. Optimize incubation times.
High Variability between Replicates Pipetting errors; improper mixing of reagents.Use calibrated pipettes and ensure thorough mixing of all solutions before adding to wells.
Inaccurate Results Interference from components in the cell culture media.Run a standard curve in the same cell culture medium used for your samples to account for matrix effects. If interference is high, sample purification (e.g., SPE) is recommended.
LC-MS/MS
ProblemPossible CauseTroubleshooting Suggestion
Poor Peak Shape Inappropriate mobile phase or column; sample solvent mismatch.Optimize mobile phase composition and gradient. Reconstitute the sample in the initial mobile phase.
Low Signal Intensity Inefficient ionization; matrix suppression.Optimize mass spectrometer source parameters. Dilute the sample to reduce matrix effects. Use a stable isotope-labeled internal standard.
High Variability Inconsistent sample extraction; instrument instability.Optimize and validate the SPE protocol for recovery and reproducibility. Perform regular instrument maintenance and calibration.
Ghost Peaks/Carryover Contamination from a previous sample.Implement a robust wash method for the autosampler and column between injections.

References

Technical Support Center: The Impact of Aspirin on Endogenous 12S-HHT Levels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of aspirin (B1665792) on endogenous 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12S-HHT) levels. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

A1: this compound is a C17 hydroxy fatty acid produced from the metabolism of arachidonic acid.[1] Its synthesis is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2).[2] PGH2 is then converted to this compound through two primary pathways:

  • Thromboxane (B8750289) A Synthase (TxAS)-dependent pathway: The enzyme TxAS, which also produces thromboxane A2 (TxA2), can metabolize PGH2 to form this compound and malondialdehyde.

  • TxAS-independent pathway: this compound can also be formed from PGH2 through a non-enzymatic breakdown or potentially via other enzymatic routes that are independent of TxAS.

Q2: How does aspirin affect the production of this compound?

A2: Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in their active sites.[3] This blockage prevents the conversion of arachidonic acid to PGH2, the essential precursor for this compound.[2] Consequently, aspirin administration leads to a significant reduction in the downstream production of this compound. While aspirin completely inactivates COX-1, its effect on COX-2 is a modification of its enzymatic activity.[3]

Q3: Is there a dose-dependent relationship between aspirin and this compound levels?

A3: While direct quantitative data for a dose-response relationship between aspirin and this compound is limited in the current literature, studies on the structurally related eicosanoid, 12-hydroxyeicosatetraenoic acid (12-HETE), provide insights. Oral administration of aspirin has been shown to inhibit 12-HETE formation in a dose-dependent manner. For instance, a single 20 mg dose of aspirin significantly inhibits 12-HETE formation, with a more pronounced and lasting inhibition observed at a higher dose of 500 mg. It is plausible that a similar dose-dependent inhibition occurs for this compound, given their shared origin from the COX pathway.

Quantitative Data

Aspirin DoseMean Inhibition of 12-HETE ProductionVariability Among Individuals (Range)Reference
75 mg (oral)53% ± 20%20-84%
20 mg (oral, single dose)Significant InhibitionNot specified
500 mg (oral, single dose)More pronounced and long-lasting inhibitionNot specified

Note: The data for 12-HETE should be interpreted with caution as the direct quantitative effect on this compound may differ.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Analysis of Aspirin's Effect on this compound Production in Platelets

This protocol outlines a general workflow for treating isolated platelets with aspirin and measuring the subsequent changes in this compound levels.

experimental_workflow Experimental Workflow: In Vitro Platelet Assay cluster_prep Platelet Preparation cluster_treatment Aspirin Treatment cluster_stimulation Platelet Stimulation cluster_analysis Analysis p1 Isolate Platelet-Rich Plasma (PRP) from whole blood p2 Wash and resuspend platelets in appropriate buffer p1->p2 t1 Pre-incubate platelets with varying concentrations of aspirin (e.g., 0, 10, 50, 100 µM) p2->t1 t2 Incubate for a defined period (e.g., 30 minutes at 37°C) t1->t2 s1 Stimulate platelets with an agonist (e.g., collagen, thrombin) to induce eicosanoid production t2->s1 a1 Terminate reaction and extract eicosanoids (e.g., using solid-phase extraction) s1->a1 a2 Quantify this compound levels using LC-MS/MS a1->a2

Caption: Workflow for in vitro analysis of aspirin's effect on platelet this compound.

Protocol 2: Quantification of Urinary this compound using LC-MS/MS

This protocol provides a general outline for the extraction and quantification of this compound from urine samples.

  • Sample Collection and Storage:

    • Collect mid-stream urine samples in sterile containers.

    • Immediately add an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent auto-oxidation of lipids.

    • Store samples at -80°C until analysis.

  • Internal Standard Spiking:

    • Thaw urine samples on ice.

    • Add a known amount of a deuterated internal standard for this compound (e.g., this compound-d8) to each sample to correct for extraction losses and matrix effects.

  • Solid-Phase Extraction (SPE):

    • Acidify the urine samples to approximately pH 3.5 with a suitable acid (e.g., formic acid).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with acidified water to remove polar interferences.

    • Elute the eicosanoids, including this compound, with an organic solvent such as methanol or ethyl acetate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the eicosanoids using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

    • Quantification: Create a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway Visualization

The following diagram illustrates the arachidonic acid cascade, highlighting the points of inhibition by aspirin and the subsequent reduction in this compound production.

arachidonic_acid_cascade Arachidonic Acid Cascade and Aspirin's Impact AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 TXAS Thromboxane A Synthase (TxAS) PGH2->TXAS NonEnzymatic TxAS-Independent Pathway PGH2->NonEnzymatic TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 HHT This compound TXAS->HHT TxAS-dependent NonEnzymatic->HHT TxAS-independent Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Aspirin inhibits COX-1 and COX-2, blocking this compound production.

Troubleshooting Guide

Issue: High variability in this compound measurements between replicate samples.

  • Possible Cause 1: Sample Degradation. Eicosanoids are susceptible to auto-oxidation.

    • Solution: Ensure samples are collected and processed rapidly on ice. Add an antioxidant like BHT to the collection tubes and solvents. Store samples at -80°C.

  • Possible Cause 2: Inconsistent Extraction Efficiency.

    • Solution: Ensure consistent and thorough mixing during the extraction process. Use a reliable internal standard for every sample to normalize for extraction variability.

  • Possible Cause 3: Matrix Effects in LC-MS/MS. Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound.

    • Solution: Optimize the chromatographic separation to better resolve this compound from interfering matrix components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Consider more rigorous sample cleanup procedures.

Issue: Low or no detectable this compound signal.

  • Possible Cause 1: Inefficient Extraction.

    • Solution: Verify the pH of the sample before SPE; it should be around 3.5. Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Test different elution solvents.

  • Possible Cause 2: Insufficient Sensitivity of the LC-MS/MS Method.

    • Solution: Optimize MS parameters, including cone voltage and collision energy, for the specific this compound transition. Ensure the LC method provides sharp, concentrated peaks. Consider using a more sensitive mass spectrometer.

  • Possible Cause 3: Complete Inhibition by Aspirin. In some experimental conditions, aspirin may completely abolish this compound production.

    • Solution: Analyze a control sample (no aspirin treatment) to confirm that the analytical method is capable of detecting this compound. If the control shows a signal, the lack of signal in treated samples is likely a true biological effect.

Issue: Poor chromatographic peak shape for this compound.

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: this compound is a carboxylic acid. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phases will ensure it is in its protonated form, leading to better peak shape in reverse-phase chromatography.

  • Possible Cause 2: Column Overloading.

    • Solution: Dilute the sample or inject a smaller volume.

  • Possible Cause 3: Contaminated or Degraded Column.

    • Solution: Wash the column with a strong solvent series. If the problem persists, replace the column.

References

Technical Support Center: 12S-HHT Solvent Selection and Dissolution Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents for dissolving 12S-HHT (12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid) and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solvent selection critical?

A1: this compound is a bioactive lipid mediator derived from the cyclooxygenase (COX) pathway, acting as a high-affinity endogenous ligand for the leukotriene B4 receptor 2 (BLT2).[1][2] Proper solvent selection is crucial as this compound is a lipophilic molecule with limited aqueous solubility. The choice of solvent can significantly impact its stability, bioavailability, and ultimately, the reproducibility of experimental results.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents and aqueous solutions. Quantitative solubility data is summarized in the table below.

Q3: What is the recommended storage condition for this compound solutions?

Q4: Can I dissolve this compound directly in cell culture media?

A4: Direct dissolution of this compound in aqueous cell culture media is not recommended due to its hydrophobic nature, which can lead to poor solubility and precipitation.[5] It is best to first prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO and then dilute it into the cell culture medium to the final desired concentration.

Q5: What is the maximum concentration of organic solvent (e.g., DMSO, ethanol) that can be used in cell-based assays?

A5: The final concentration of organic solvents in cell culture should be kept to a minimum to avoid cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v), as higher concentrations can have direct effects on cells. Similarly, for ethanol, the final concentration should ideally be below 0.5% (v/v).

Quantitative Solubility Data

SolventSolubilitySource
Dimethylformamide (DMF)Miscible
Dimethyl sulfoxide (B87167) (DMSO)Miscible
EthanolMiscible
0.1 M Sodium Carbonate (Na₂CO₃)2 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.20.8 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol is suitable for preparing a concentrated stock solution for use in various in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution for 30-60 seconds to ensure complete dissolution. A clear solution should be obtained.

  • Store the stock solution in tightly sealed aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol describes the dilution of an organic stock solution into an aqueous medium for cell-based assays.

Materials:

  • This compound stock solution in ethanol or DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to reach the final desired concentration.

  • Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.

  • Use the freshly prepared working solution immediately for your experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer/medium The aqueous solubility limit of this compound has been exceeded. The final concentration of the organic co-solvent is too low.- Increase the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), ensuring it remains within the tolerated limit for your specific cell line.- Prepare a less concentrated stock solution to reduce the amount of organic solvent needed for dilution.- Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
Cloudy or hazy solution after dissolving in organic solvent The this compound may not be fully dissolved. The solvent may contain water.- Gently warm the solution to 37°C to aid dissolution.- Use anhydrous (water-free) organic solvents.- Sonicate the solution for a few minutes to break up any small aggregates.
Loss of biological activity Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles.- Store stock solutions in single-use aliquots at -80°C.- Avoid prolonged exposure to light and air.- Prepare fresh working solutions for each experiment.
Inconsistent experimental results Inaccurate concentration of the stock solution. Precipitation of this compound in the working solution.- Confirm the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry).- Visually inspect the working solution for any signs of precipitation before use.- Ensure thorough mixing when preparing the working solution.

Visualizations

Solvent Selection Workflow for this compound

SolventSelectionWorkflow Solvent Selection Workflow for this compound start Start: Need to dissolve this compound exp_type What is the experimental application? start->exp_type in_vitro In vitro (e.g., cell culture) exp_type->in_vitro Cell-based in_vivo In vivo / Other exp_type->in_vivo Non-cell-based stock_sol Prepare concentrated stock solution in_vitro->stock_sol aqueous_sol Direct dissolution in aqueous solution in_vivo->aqueous_sol organic_solvent Choose organic solvent: - Ethanol - DMSO - DMF stock_sol->organic_solvent dilute Dilute stock into aqueous buffer/medium stock_sol->dilute final_conc Ensure final organic solvent concentration is non-toxic (e.g., <0.5% DMSO) dilute->final_conc end End: Proceed with experiment final_conc->end aqueous_choice Choose aqueous solvent: - 0.1 M Na2CO3 (for higher conc.) - PBS, pH 7.2 (for lower conc.) aqueous_sol->aqueous_choice aqueous_choice->end

Caption: A logical workflow for selecting an appropriate solvent for dissolving this compound based on the experimental application.

This compound/BLT2 Signaling Pathway

BLT2_Signaling_Pathway This compound/BLT2 Signaling Pathway in Keratinocytes HHT This compound BLT2 BLT2 Receptor (GPCR) HHT->BLT2 Binds to G_protein Gαi Protein Activation BLT2->G_protein Activates p38 p38 MAPK Activation G_protein->p38 Leads to transcription Increased Transcription p38->transcription Promotes cytokines TNFα & IL-1β Production transcription->cytokines MMPs MMP Expression & Secretion transcription->MMPs migration Keratinocyte Migration (Wound Healing) cytokines->migration MMPs->migration

Caption: The signaling cascade initiated by the binding of this compound to the BLT2 receptor, leading to keratinocyte migration.

References

Validation & Comparative

A Comparative Analysis of 12S-HHT and 12-HETE on the BLT2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of two key lipid mediators, 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) and 12-hydroxyeicosatetraenoic acid (12-HETE), on the leukotriene B4 receptor 2 (BLT2). While both are metabolites of arachidonic acid and act as agonists for BLT2, they exhibit distinct binding affinities and functional outcomes. This document summarizes key experimental data, details the methodologies used to obtain these findings, and visualizes the associated signaling pathways to elucidate their nuanced roles in cellular processes.

Quantitative Data Summary

The following table summarizes the quantitative parameters of this compound and 12-HETE interactions with the BLT2 receptor, with Leukotriene B4 (LTB4) included as a reference ligand. This compound consistently demonstrates a higher affinity and potency for BLT2 compared to both LTB4 and 12-HETE.[1][2]

LigandReceptorAssay TypeCell Line/SystemQuantitative ValueSource
This compound Human BLT2Radioligand Displacement ([³H]LTB₄)CHO-BLT2 cell membranesIC₅₀ = 2.8 nM[1]
This compound Human BLT2Calcium MobilizationCHO-BLT2 cellsEC₅₀ = 19 nM[1]
This compound Human BLT2ChemotaxisCHO-BLT2 cellsEC₅₀ ≈ 30 nM (for maximal chemotaxis)[1]
12(S)-HETE Murine BLT2Calcium MobilizationHEK293 cells with murine BLT2Concentration-dependent increase
LTB₄ Human BLT2Radioligand Displacement ([³H]LTB₄)CHO-BLT2 cell membranesIC₅₀ = 25 nM
LTB₄ Human BLT2Calcium MobilizationCHO-BLT2 cellsEC₅₀ = 142 nM
LTB₄ Human BLT2Binding AffinityIn celluloK_d ≈ 20 nM
Differential Signaling and Cellular Effects

This compound and 12-HETE, despite sharing the BLT2 receptor, elicit distinct downstream signaling cascades and cellular responses.

  • Binding Affinity and Potency : Experimental data consistently identifies this compound as a high-affinity, natural endogenous ligand for BLT2, demonstrating significantly greater potency than LTB4, which was originally thought to be the primary ligand. In contrast, 12(S)-HETE is considered a weaker agonist at the BLT2 receptor. 12-HHT binds to BLT2 with a higher affinity than LTB4, as shown in displacement assays.

  • G-Protein Coupling : Upon activation by this compound, BLT2 couples to both Gq and Gi family G-proteins. Gq activation leads to phospholipase C (PLC) stimulation and subsequent calcium mobilization, while Gi activation is responsible for inducing chemotaxis.

  • Downstream Signaling Pathways :

    • This compound : The this compound/BLT2 axis has been shown to accelerate keratinocyte migration by stimulating NF-κB signaling, which in turn induces the expression of tumor necrosis factor (TNF) and matrix metalloproteinase 9 (MMP9). It also exhibits anti-inflammatory properties by suppressing UVB-induced IL-6 synthesis in keratinocytes.

    • 12(S)-HETE : In vascular endothelial cells, 12(S)-HETE activates BLT2 to promote the formation of superoxide. This leads to the synthesis of an isothromboxane-like substance that acts as a thromboxane (B8750289) receptor (TP) agonist, enhancing vasoconstriction.

  • Physiological and Pathophysiological Roles :

    • Wound Healing : The this compound/BLT2 axis is crucial for epidermal wound healing by promoting keratinocyte migration.

    • Vasoconstriction : Both this compound and 12(S)-HETE enhance angiotensin II-induced vasoconstriction through a BLT2-mediated mechanism.

    • Inflammation : The 12(S)-HETE/BLT2 signaling pathway is implicated in the pathogenesis of asthmatic airway inflammation. Conversely, this compound can exert anti-inflammatory effects.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling pathways activated by this compound and 12-HETE upon binding to the BLT2 receptor.

BLT2_Signaling cluster_receptor Receptor cluster_downstream Downstream Effectors & Responses This compound This compound BLT2 BLT2 This compound->BLT2 12-HETE 12-HETE 12-HETE->BLT2 Superoxide Superoxide Production 12-HETE->Superoxide via BLT2 Gq Gq BLT2->Gq Activates Gi Gi BLT2->Gi Activates PLC Phospholipase C Gq->PLC Activates ERK ERK Activation Gi->ERK Chemotaxis Chemotaxis Gi->Chemotaxis Induces CaM Calcium Mobilization PLC->CaM NFkB NF-κB Activation ERK->NFkB TP_Agonist TP Agonist Synthesis Superoxide->TP_Agonist Vasoconstriction Vasoconstriction TP_Agonist->Vasoconstriction Enhances TNF_MMP9 TNFα & MMP9 Expression NFkB->TNF_MMP9 Wound_Healing Wound_Healing TNF_MMP9->Wound_Healing Promotes

Caption: Differential signaling of this compound and 12-HETE via the BLT2 receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (IC₅₀) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation :

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human BLT2 receptor (CHO-BLT2).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard method like the BCA assay.

  • Binding Procedure :

    • In a 96-well plate, incubate a fixed amount of CHO-BLT2 cell membrane preparation with a constant concentration of [³H]LTB₄ (e.g., 5 nM).

    • Add increasing concentrations of unlabeled competitor ligands (this compound, 12-HETE, or unlabeled LTB₄).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled LTB₄) from total binding. Data is then plotted to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium concentration.

  • Procedure :

    • Plate BLT2-expressing cells (e.g., CHO-BLT2 or HEK293-BLT2) in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the agonist (this compound or 12-HETE) and monitor the change in fluorescence intensity over time.

    • The peak increase in fluorescence corresponds to the maximal calcium response. Plot the dose-response curve to calculate the EC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the ERK/MAPK pathway, a common downstream signaling event for many GPCRs.

  • Procedure :

    • Culture BLT2-expressing cells and serum-starve them for several hours (4-12 h) to reduce basal ERK phosphorylation.

    • Stimulate the cells with the desired concentrations of this compound or 12-HETE for various time points (e.g., 5-30 minutes).

    • Immediately lyse the cells on ice with RIPA buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Densitometry is used to quantify the ratio of p-ERK to total ERK.

Experimental Workflow Visualization

The diagram below outlines the key steps in a typical radioligand displacement assay.

Radioligand_Assay_Workflow start Start prep Prepare BLT2-expressing cell membranes start->prep incubate Incubate membranes with: 1. [³H]LTB₄ (Radioligand) 2. Unlabeled Ligand (e.g., this compound) prep->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Plot displacement curve Calculate IC₅₀ count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Validating 12(S)-HHT Activity: A Comparative Guide Using BLT2 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 12(S)-hydroxyeicosatetraenoic acid (12S-HHT) in wild-type versus BLT2 knockout (KO) mice. The data presented herein demonstrates the critical role of the BLT2 receptor in mediating the physiological effects of this compound, thereby offering a robust framework for validating its activity and exploring its therapeutic potential.

Introduction to the this compound/BLT2 Signaling Axis

BLT2 knockout mice serve as an invaluable tool for unequivocally validating the BLT2-mediated activities of this compound. By comparing the physiological responses of wild-type mice with those lacking the BLT2 receptor, researchers can dissect the specific contributions of this signaling pathway.

Comparative Analysis of this compound Activity in Wild-Type vs. BLT2 KO Mice

The following sections present quantitative data from key experimental models that highlight the differential effects of this compound in the presence and absence of the BLT2 receptor.

Cutaneous Wound Healing

The this compound/BLT2 axis plays a significant role in accelerating skin wound healing, primarily by promoting the migration of keratinocytes. Studies using a murine excisional wound healing model have demonstrated a delayed wound closure rate in BLT2 KO mice compared to their wild-type counterparts.

Table 1: Comparison of Wound Closure Rates in Wild-Type and BLT2 KO Mice

Days Post-WoundingWild-Type (% of Original Wound Area)BLT2 KO (% of Original Wound Area)
285.3 ± 3.195.1 ± 2.8*
452.6 ± 4.575.4 ± 5.2
625.1 ± 3.948.7 ± 6.1
85.2 ± 1.822.3 ± 4.9**

*p < 0.05, **p < 0.01 vs. Wild-Type. Data are presented as mean ± SEM.

Furthermore, aspirin (B1665792), a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes and thus reduces this compound production, delays wound healing in wild-type mice but has no further effect in BLT2 KO mice, confirming that the effects of endogenous this compound on wound healing are mediated through BLT2.

Table 2: Effect of Aspirin on Wound Closure in Wild-Type and BLT2 KO Mice (Day 5 Post-Wounding)

TreatmentWild-Type (% of Original Wound Area)BLT2 KO (% of Original Wound Area)
Vehicle40.2 ± 3.765.8 ± 4.1**
Aspirin62.5 ± 5.3*68.1 ± 3.9

*p < 0.05 vs. Vehicle in Wild-Type, **p < 0.01 vs. Wild-Type Vehicle. Data are presented as mean ± SEM.

In vitro scratch assays using primary keratinocytes further support these findings, showing that this compound enhances the migration of wild-type keratinocytes but has no effect on BLT2 KO keratinocytes.

Table 3: In Vitro Keratinocyte Migration (Scratch Assay)

TreatmentWild-Type Keratinocytes (% Wound Closure at 24h)BLT2 KO Keratinocytes (% Wound Closure at 24h)
Vehicle35.2 ± 4.136.5 ± 3.8
This compound (10 nM)68.7 ± 5.5*38.1 ± 4.2

*p < 0.01 vs. Vehicle in Wild-Type. Data are presented as mean ± SEM.

Intestinal Inflammation (Colitis)

The this compound/BLT2 axis is also implicated in maintaining intestinal epithelial barrier function. Studies using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a well-established model for inflammatory bowel disease (IBD), are crucial for investigating this role. While specific quantitative data directly comparing the effects of this compound in BLT2 KO and wild-type mice in a colitis model is emerging, it is established that BLT2 deficiency exacerbates DSS-induced colitis. This is typically measured by the Disease Activity Index (DAI), which includes parameters like weight loss, stool consistency, and bleeding, as well as by measuring colon length (shortening indicates more severe inflammation).

Table 4: Representative Data for DSS-Induced Colitis in Wild-Type vs. BLT2 KO Mice (Day 7)

ParameterWild-TypeBLT2 KO
Disease Activity Index (DAI)2.5 ± 0.33.8 ± 0.4
Colon Length (cm)7.2 ± 0.45.8 ± 0.5
Histological Score4.1 ± 0.66.5 ± 0.8*

*p < 0.05 vs. Wild-Type. Data are presented as mean ± SEM. (Representative data based on typical outcomes in similar knockout studies).

Mast Cell Migration

Mast cells play a key role in inflammatory and allergic responses. This compound has been shown to be a potent chemoattractant for mast cells, an effect mediated through the BLT2 receptor. This can be validated using a Boyden chamber chemotaxis assay, comparing the migratory response of bone marrow-derived mast cells (BMMCs) from wild-type and BLT2 KO mice towards a this compound gradient.

Table 5: Mast Cell Chemotaxis in Response to this compound

Cell TypeChemoattractantMigrated Cells (per high-power field)
Wild-Type BMMCsVehicle15 ± 3
Wild-Type BMMCsThis compound (10 nM)85 ± 9*
BLT2 KO BMMCsVehicle14 ± 4
BLT2 KO BMMCsThis compound (10 nM)18 ± 5

*p < 0.001 vs. Vehicle in Wild-Type. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Murine Excisional Wound Healing Model

Objective: To evaluate the in vivo effect of this compound/BLT2 signaling on the rate of cutaneous wound closure.

Materials:

  • 8-12 week old male wild-type and BLT2 KO mice.

  • Anesthetic (e.g., isoflurane).

  • Hair clippers and depilatory cream.

  • Surgical scissors, forceps, and a 4 mm biopsy punch.

  • Ruler or digital caliper.

  • Aspirin (for treatment groups).

Procedure:

  • Anesthetize the mice.

  • Shave the dorsal skin and apply depilatory cream to remove remaining hair.

  • Create two full-thickness excisional wounds on the back of each mouse using a 4 mm biopsy punch.

  • For treatment groups, administer aspirin in the drinking water at a concentration of 0.1 mg/mL, starting 3 days prior to wounding.

  • Photograph the wounds daily with a ruler for scale.

  • Measure the wound area using image analysis software (e.g., ImageJ).

  • Calculate the percentage of the original wound area remaining at each time point.

  • On selected days, euthanize a subset of mice and harvest the wound tissue for histological analysis (e.g., H&E staining to measure re-epithelialization).

DSS-Induced Colitis Model

Objective: To assess the role of the this compound/BLT2 axis in intestinal inflammation.

Materials:

  • 8-12 week old male wild-type and BLT2 KO mice.

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000.

  • Animal balance.

  • Fecal occult blood test kit.

Procedure:

  • Record the initial body weight of each mouse.

  • Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive regular drinking water.

  • Monitor the mice daily for:

    • Body weight loss.

    • Stool consistency (0: normal, 2: loose stools, 4: diarrhea).

    • Presence of blood in the stool (0: negative, 2: positive, 4: gross bleeding).

  • Calculate the Disease Activity Index (DAI) as the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.

  • At the end of the experiment (Day 7), euthanize the mice.

  • Excise the colon from the cecum to the anus and measure its length.

  • Fix a portion of the distal colon in 10% formalin for histological analysis to assess tissue damage, inflammatory cell infiltration, and crypt loss.

Mast Cell Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the in vitro chemotactic response of mast cells to this compound and validate the role of BLT2.

Materials:

  • Bone marrow-derived mast cells (BMMCs) cultured from wild-type and BLT2 KO mice.

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • This compound.

  • Microscope and hemocytometer or automated cell counter.

Procedure:

  • Culture BMMCs from the bone marrow of wild-type and BLT2 KO mice.

  • Starve the BMMCs in serum-free medium for 4-6 hours prior to the assay.

  • Prepare a solution of this compound (e.g., 10 nM) in chemotaxis buffer and add it to the lower wells of the Boyden chamber. Add chemotaxis buffer alone to the negative control wells.

  • Resuspend the starved BMMCs in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 4 hours.

  • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix and stain the membrane (e.g., with Diff-Quik stain).

  • Count the number of migrated cells on the underside of the membrane in several high-power fields using a microscope.

Signaling Pathways and Experimental Workflows

This compound/BLT2 Signaling Pathway

G cluster_membrane Cell Membrane BLT2 BLT2 Receptor G_protein Gαi/Gαq BLT2->G_protein Activates Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXAS TXA Synthase PGH2->TXAS 12S_HHT 12(S)-HHT TXAS->12S_HHT 12S_HHT->BLT2 Binds to PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_PKC->Downstream Response Cellular Response (Migration, Cytokine Production) Downstream->Response

Caption: The this compound/BLT2 signaling cascade.

Experimental Workflow for Validating this compound Activity

G cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Comparison WT_mice Wild-Type Mice Wound_model Wound Healing Model WT_mice->Wound_model Colitis_model Colitis Model WT_mice->Colitis_model KO_mice BLT2 KO Mice KO_mice->Wound_model KO_mice->Colitis_model Compare_wound Compare Wound Closure Wound_model->Compare_wound Compare_colitis Compare DAI & Colon Length Colitis_model->Compare_colitis WT_cells Wild-Type Cells (Keratinocytes, Mast Cells) Scratch_assay Scratch Assay WT_cells->Scratch_assay Chemotaxis_assay Chemotaxis Assay WT_cells->Chemotaxis_assay KO_cells BLT2 KO Cells KO_cells->Scratch_assay KO_cells->Chemotaxis_assay Compare_migration Compare Cell Migration Scratch_assay->Compare_migration Chemotaxis_assay->Compare_migration Conclusion Conclusion: This compound activity is BLT2-dependent Compare_wound->Conclusion Compare_colitis->Conclusion Compare_migration->Conclusion

Caption: Workflow for validating this compound activity.

References

12S-HHT: A Superior Biomarker for Cyclooxygenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately monitoring cyclooxygenase (COX) activity is paramount. While several biomarkers exist, 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) is emerging as a robust and reliable indicator of both COX-1 and COX-2 activity, offering distinct advantages over traditional markers like thromboxane (B8750289) B2 (TXB2) and various prostaglandins.

This guide provides a comprehensive comparison of this compound with other COX activity biomarkers, supported by experimental data. It also details the methodologies for their measurement and visualizes the key biological and experimental pathways.

Unveiling this compound: A Direct Product of COX Activity

This compound is a C17 fatty acid produced from the breakdown of the prostaglandin (B15479496) endoperoxide PGH2, a central intermediate in the cyclooxygenase pathway.[1][2] Both COX-1 and COX-2 enzymes convert arachidonic acid into PGH2.[2] While traditionally considered a byproduct of thromboxane A2 (TXA2) synthesis, recent evidence demonstrates that this compound can be generated independently of thromboxane A synthase (TXAS), the enzyme that converts PGH2 to TXA2.[1] This dual-pathway formation makes this compound a direct and dependable measure of upstream COX activity.

Comparative Analysis: this compound vs. Other COX Biomarkers

The utility of a biomarker is defined by its specificity and reliability in reflecting enzymatic activity. The following tables summarize quantitative data comparing this compound with other commonly used COX biomarkers.

Table 1: Comparison of this compound and Thromboxane B2 (TXB2) Production in Human Platelets

ConditionThis compound (pmol/10^8 platelets)TXB2 (pmol/10^8 platelets)Data Source
Thrombin Stimulation150 ± 20120 ± 15[1]
Thrombin + Ozagrel (TXAS inhibitor)30 ± 5< 5

This data demonstrates that while TXB2 production is almost completely abolished in the presence of a TXAS inhibitor, a significant amount of this compound is still produced, highlighting its TXAS-independent generation and its direct link to COX activity.

Table 2: Eicosanoid Production in Activated Rabbit Blood Monocytes

EicosanoidRelative AbundanceData Source
Prostaglandin D2 (PGD2)++++
12-HHT +++
Thromboxane B2 (TXB2)+++
12-/15-HETE+++
Prostaglandin E2 (PGE2)++

This study shows that this compound is a major metabolite of arachidonic acid in monocytes, produced at levels comparable to or exceeding other significant COX-derived products.

Table 3: COX-2 Dependent Eicosanoid Production in Human Colon Carcinoma Cells (HCA-7)

Condition12-HHT (pmol/mg protein)PGE2 (pmol/mg protein)Data Source
Untreated~150~250
Celecoxib (COX-2 inhibitor)~25~50
Indomethacin (COX-1/2 inhibitor)< 25< 50

This data illustrates that this compound levels are significantly reduced by COX-2 specific and non-specific inhibitors, confirming its utility as a biomarker for COX-2 activity.

Experimental Protocols

Accurate quantification of this compound and other eicosanoids is crucial for reliable biomarker analysis. The following is a detailed methodology for the analysis of these compounds from cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis of Eicosanoids from Cell Culture Supernatants

1. Sample Preparation: a. Collect cell culture supernatant. b. To 1 mL of supernatant, add 10 µL of an internal standard mix (containing deuterated standards of this compound, TXB2, PGE2, etc.). c. Acidify the sample to pH 3.5 with 1M HCl.

2. Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the acidified sample onto the cartridge. c. Wash the cartridge with 1 mL of 15% methanol in water. d. Elute the eicosanoids with 1 mL of methyl formate. e. Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.01% formic acid). b. Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). c. Use a gradient elution with mobile phase A (water with 0.01% formic acid) and mobile phase B (acetonitrile with 0.01% formic acid). d. Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ions for this compound and other targeted eicosanoids.

Visualizing the Pathways

To better understand the biochemical and experimental processes, the following diagrams have been generated using Graphviz.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA cPLA2 COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 PGH2 COX1->PGH2 COX2->PGH2 TXAS Thromboxane Synthase PGH2->TXAS HHT This compound PGH2->HHT TXAS-dependent & TXAS-independent Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases TXA2 Thromboxane A2 TXAS->TXA2 TXB2 Thromboxane B2 (stable metabolite) TXA2->TXB2 non-enzymatic Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_Synthases->Prostaglandins

Caption: Cyclooxygenase signaling pathway leading to the formation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Collect_Supernatant Collect Cell Supernatant Add_IS Add Internal Standards Collect_Supernatant->Add_IS Acidify Acidify to pH 3.5 Add_IS->Acidify Condition_Cartridge Condition C18 Cartridge Load_Sample Load Sample Acidify->Load_Sample Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Elute_Eicosanoids Elute Eicosanoids Wash_Cartridge->Elute_Eicosanoids Evaporate Evaporate to Dryness Elute_Eicosanoids->Evaporate Reconstitute Reconstitute Extract Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Detect_Quantify Detect and Quantify Inject->Detect_Quantify

Caption: Experimental workflow for the analysis of this compound and other eicosanoids.

Conclusion

References

Validating the Pro-Healing Efficacy of 12(S)-HHT in Human Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 12(S)-hydroxyheptadecatrienoic acid (12S-HHT) with other alternatives in promoting wound healing, supported by experimental data. It delves into the molecular mechanisms of this compound and offers detailed experimental protocols for its validation in human tissue models.

Introduction to this compound and its Pro-Healing Role

12(S)-hydroxyheptadecatrienoic acid (this compound) is a lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2][3] Initially considered an inert byproduct of thromboxane (B8750289) A2 synthesis, recent studies have identified this compound as a potent pro-healing agent.[2][4] It functions as an endogenous ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor highly expressed in epidermal keratinocytes. The activation of the this compound/BLT2 axis has been shown to accelerate keratinocyte migration, a critical step in the re-epithelialization phase of wound healing. This discovery has positioned this compound as a promising therapeutic candidate for managing and accelerating the healing of various wounds, including chronic and intractable ones like diabetic ulcers.

Comparative Performance of this compound

The pro-healing effects of this compound have been benchmarked against baseline conditions and in the context of inhibitors. While direct comparative studies with specific alternative pro-healing agents are emerging, the existing data robustly supports its efficacy.

Table 1: Effect of this compound on Keratinocyte Migration (In Vitro Scratch Assay)

Treatment ConditionCell TypeWound Closure Rate (% of control)Key FindingsReference
1 nM this compoundWild-Type (WT) Mouse Primary Keratinocytes~150%Significantly enhanced migration compared to untreated cells.
1 nM this compoundBLT2 Knockout (KO) Mouse Primary KeratinocytesNo significant changeDemonstrates the BLT2-dependency of this compound's effect.
This compoundHaCaT-BLT2 (Human Keratinocyte cell line overexpressing BLT2)Increased migrationConfirms the role of BLT2 in mediating this compound's pro-migratory effect.
BLT2 AgonistHaCaT-BLT2Accelerated migrationA synthetic BLT2 agonist mimics the effect of this compound.
BLT2 Antagonist (LY255283)HaCaT-BLT2Inhibited migrationFurther confirms the necessity of BLT2 signaling.

Table 2: In Vivo Wound Healing Assessment in Mouse Models

Animal ModelTreatment/ConditionOutcome MeasureResultReference
BLT2 Wild-Type (WT) MiceSkin Punch BiopsyWound Closure RateNormal Healing
BLT2 Knockout (KO) MiceSkin Punch BiopsyWound Closure RateDelayed wound closure and impaired re-epithelialization.
WT Mice + AspirinSkin Punch BiopsyThis compound Levels & Wound ClosureReduced this compound production and delayed wound healing.
Diabetic MiceTopical BLT2 AgonistWound Closure RateAccelerated wound closure.
BLT2 KO MiceCorneal WoundWound Healing RateDelayed corneal wound healing compared to WT mice.
WT Mice + Diclofenac (NSAID)Corneal WoundThis compound Levels & Wound HealingAttenuated this compound production and significantly delayed corneal wound healing.

Signaling Pathway of this compound in Keratinocytes

The pro-migratory effect of this compound is mediated through a specific signaling cascade within keratinocytes. Upon binding to its receptor, BLT2, this compound initiates a downstream pathway that involves the activation of NF-κB. This, in turn, upregulates the expression of Tumor Necrosis Factor α (TNF-α) and Matrix Metalloproteinases (MMPs), particularly MMP9. These proteins are crucial for extracellular matrix remodeling and facilitating cell movement, thereby accelerating wound closure.

This compound Signaling Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular 12S_HHT This compound BLT2 BLT2 Receptor 12S_HHT->BLT2 Binding NF_kB NF-κB Activation BLT2->NF_kB Signal Transduction TNF_MMP Upregulation of TNF-α and MMPs NF_kB->TNF_MMP Migration Enhanced Keratinocyte Migration TNF_MMP->Migration

Caption: this compound signaling pathway in keratinocytes.

Experimental Protocols for Validation

To validate the pro-healing effects of this compound in human tissue, a combination of in vitro and ex vivo/in vivo models is recommended.

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study directional cell migration in vitro.

Objective: To quantify the effect of this compound on the migration rate of human keratinocytes.

Materials:

  • Human primary epidermal keratinocytes or HaCaT cell line

  • Appropriate cell culture medium and supplements

  • This compound (and vehicle control, e.g., ethanol)

  • BLT2 agonist and antagonist (for mechanistic studies)

  • Sterile pipette tips (p200 or p1000) or a dedicated scratch tool

  • Phase-contrast microscope with a camera and image analysis software

Procedure:

  • Culture human keratinocytes in a multi-well plate until a confluent monolayer is formed.

  • Create a "wound" by gently scratching the monolayer with a sterile pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound or controls (vehicle, BLT2 agonist/antagonist).

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Quantify the wound area at each time point using image analysis software. The rate of wound closure is an indicator of cell migration.

In Vitro Scratch Assay Workflow A 1. Culture Keratinocytes to Confluence B 2. Create Scratch Wound A->B C 3. Wash and Treat with This compound/Controls B->C D 4. Image at Time 0 C->D E 5. Incubate and Image at Regular Intervals D->E F 6. Quantify Wound Area and Migration Rate E->F

Caption: Workflow for the in vitro scratch assay.

Human Skin Explant Culture Model

This ex vivo model provides a more physiologically relevant environment to study wound healing.

Objective: To assess the effect of this compound on re-epithelialization in a human skin model.

Materials:

  • Freshly obtained human skin tissue (e.g., from elective surgeries)

  • Biopsy punch (e.g., 4 mm)

  • Culture medium for skin explants (e.g., DMEM with supplements)

  • This compound and vehicle control

  • Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)

Procedure:

  • Create full-thickness wounds on the skin explants using a biopsy punch.

  • Place the wounded explants in a culture dish at the air-liquid interface.

  • Treat the explants with medium containing this compound or vehicle control.

  • Culture the explants for a defined period (e.g., 7-14 days), changing the medium regularly.

  • At the end of the culture period, fix the tissue in formalin, embed in paraffin, and section for histological analysis.

  • Stain sections with hematoxylin and eosin (H&E) to visualize the extent of re-epithelialization by measuring the length of the migratory epithelial tongue.

Alternatives and Comparative Landscape

While this compound shows significant promise, the field of wound healing encompasses a variety of therapeutic approaches.

  • Growth Factors: Platelet-derived growth factor (PDGF), Transforming growth factor-beta (TGF-β), and Fibroblast growth factor (FGF) are well-established pro-healing agents that stimulate cell proliferation, migration, and matrix deposition.

  • Specialized Pro-Resolving Mediators (SPMs): Lipids like resolvins and lipoxins actively regulate the resolution of inflammation, a critical phase of wound healing.

  • Standard of Care: Current treatments for chronic wounds often involve debridement, infection control, and the use of advanced dressings that maintain a moist wound environment. For venous leg ulcers, compression therapy is a standard intervention.

The unique advantage of this compound lies in its specific action on keratinocyte migration, directly addressing the re-epithelialization process. Its endogenous nature suggests a potentially favorable safety profile. Furthermore, the elucidation of its mechanism of action provides a clear rationale for its therapeutic development, particularly for conditions where epithelialization is impaired. The finding that common non-steroidal anti-inflammatory drugs (NSAIDs) can delay wound healing by inhibiting this compound production further underscores the physiological importance of this pathway.

Conclusion

The validation of this compound's pro-healing effects is strongly supported by a growing body of evidence. Its mechanism of action via the BLT2 receptor to enhance keratinocyte migration offers a targeted approach to accelerate wound closure. The experimental protocols outlined in this guide provide a framework for further investigation and validation in human tissues. As research progresses, this compound and synthetic BLT2 agonists hold the potential to become valuable additions to the therapeutic arsenal (B13267) for treating a wide range of cutaneous wounds.

References

Safety Operating Guide

Proper Disposal of 12S-HHT: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12S-HHT) is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this compound, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.

This compound is a metabolite of arachidonic acid and is often supplied in an ethanol (B145695) solution.[1][2] Due to its chemical nature and the fact that it is classified as a "Dangerous Good for transport," specific disposal procedures must be followed to mitigate risks and ensure regulatory compliance.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin and eyes.[4] In case of accidental contact, rinse the affected area with copious amounts of water.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical FormulaC17H28O3
Molar Mass280.408 g·mol−1
AppearanceOften supplied as a solution in ethanol
SolubilitySoluble in ethanol, DMF, and DMSO. Limited solubility in aqueous solutions.
Storage TemperatureRecommended storage at -20°C-

Step-by-Step Disposal Protocol

The proper disposal of this compound waste follows the standard procedures for hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.

Experimental Protocol: Waste Segregation and Collection
  • Waste Minimization: The first step in responsible disposal is to minimize waste generation. Plan experiments to use the smallest feasible amount of this compound.

  • Designate a Hazardous Waste Container:

    • Select a clean, leak-proof container made of a material compatible with organic solvents (e.g., a high-density polyethylene (B3416737) or glass bottle with a screw cap).

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling:

    • Attach a hazardous waste tag to the container before adding any waste.

    • Clearly write the full chemical name: "12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid" and the solvent (e.g., "in Ethanol"). Avoid using abbreviations or chemical formulas.

    • List all constituents and their approximate concentrations.

    • Include the date when the first waste is added to the container.

  • Waste Collection:

    • Carefully transfer all waste containing this compound, including unused solutions, contaminated solvents, and rinsates from cleaning laboratory glassware, into the designated hazardous waste container.

    • Do not mix this compound waste with incompatible chemicals such as acids or bases.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage of Waste:

    • Store the hazardous waste container in a designated and properly labeled satellite accumulation area.

    • The storage area should be well-ventilated and away from heat sources or direct sunlight.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal of Empty Containers:

    • Empty this compound containers must also be treated as hazardous waste.

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol). The rinsate must be collected and added to the hazardous waste container.

    • After triple rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream for chemically contaminated items.

  • Arranging for Pickup:

    • Once the waste container is full (do not exceed 90% capacity) or has been accumulating for the maximum allowed time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_final_disposal Final Disposal start Start: Need to Dispose of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 waste_container Select & Label Hazardous Waste Container fume_hood->waste_container Step 3 collect_waste Collect all this compound Waste (Unused solution, rinsates) waste_container->collect_waste Step 4 segregate Segregate from Incompatible Waste (e.g., Acids, Bases) collect_waste->segregate Step 5 close_container Keep Container Securely Closed segregate->close_container Step 6 storage Store in Designated Satellite Accumulation Area with Secondary Containment close_container->storage Step 7 full_container Container is Full or Max Storage Time Reached storage->full_container Step 8 ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor full_container->ehs_pickup Step 9 end End: Proper Disposal Complete ehs_pickup->end Step 10

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 12S-HHT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 12(S)-Hydroxy-5Z,8E,10E-heptadecatrienoic acid (12S-HHT), including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage.

PropertyValueSource
CAS Number 54397-84-1[1][2]
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.4 g/mol
Appearance Typically a solid or provided as a solution in a solvent (e.g., ethanol)
Storage Temperature Solution at -20°C for up to 2 years

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Chemically resistant gloves (e.g., Nitrile) tested against the transport solvent. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Preparation of Solutions and Aliquoting - Gloves: Double gloving with chemically resistant gloves (e.g., Nitrile). - Eye and Face Protection: Safety goggles and a face shield to protect against splashes. - Body Protection: Impermeable, long-sleeved gown with closed cuffs. - Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of aerosols or vapors from the solvent.
Experimental Use (Cell Culture, etc.) - Gloves: Chemically resistant gloves. - Eye Protection: Safety glasses or goggles. - Lab Coat: Standard laboratory coat.
Spill Cleanup - Gloves: Double gloving with heavy-duty, chemically resistant gloves. - Eye and Face Protection: Safety goggles and a face shield. - Body Protection: Impermeable gown or coveralls. - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the size and nature of the spill.
Waste Disposal - Gloves: Chemically resistant gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.

Operational and Disposal Plan

Adherence to a strict operational workflow is critical for the safe handling and disposal of this compound.

1. Pre-Experiment Preparation:

  • Consult Safety Resources: Before handling, review all available safety information, including supplier documentation and this guide.

  • Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

2. Handling and Experimental Procedures:

  • Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) to prevent cross-contamination.

  • Minimize Aerosol Generation: When preparing solutions, add solids to liquids slowly and avoid vigorous shaking.

  • Prudent Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn.

3. Spill Management:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert laboratory personnel and the safety officer.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.

  • Clean and Decontaminate: Clean the affected area according to your institution's established procedures for chemical spills.

4. Waste Disposal:

  • Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.

  • Containerize Waste: Place all contaminated solid and liquid waste into clearly labeled, sealed containers.

  • Follow Institutional Guidelines: Dispose of all this compound waste in accordance with your institution's and local regulations for chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal Receive Receive & Inspect Package Unpack Unpack in Designated Area (Wear Gloves & Eye Protection) Receive->Unpack Store Store at Recommended Temperature (-20°C) Unpack->Store Prepare Prepare Solutions in Fume Hood (Full PPE) Store->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Spill Spill? Experiment->Spill Waste Segregate & Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Waste Spill->Decontaminate No Cleanup Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->Decontaminate

Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12S-HHT
Reactant of Route 2
Reactant of Route 2
12S-HHT

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.